(4-Bromo-3-fluorophenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDUFYPJCUBGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609371 | |
| Record name | (4-Bromo-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222978-01-0 | |
| Record name | (4-Bromo-3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-3-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromo-3-fluorophenyl)methanol (CAS: 222978-01-0)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of (4-Bromo-3-fluorophenyl)methanol, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, applications in drug discovery, and safety information, presenting a valuable resource for researchers and professionals in the field.
Physicochemical Properties
This compound is a halogenated aromatic alcohol that serves as a versatile intermediate in the synthesis of complex organic molecules. Its physicochemical properties are summarized in the table below, providing a quick reference for experimental design and process development.
| Property | Value | Reference(s) |
| CAS Number | 222978-01-0 | [1] |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Physical Form | Crystal - Powder | [1] |
| Melting Point | 44.0 to 48.0 °C | [2] |
| Boiling Point | 259.8 - 260 °C at 760 mmHg | N/A |
| Flash Point | 110.9 - 111 °C | N/A |
| Density | 1.7 ± 0.1 g/cm³ | N/A |
| Storage Temperature | Room Temperature | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-bromo-3-fluorobenzaldehyde. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mildness and selectivity.
Experimental Protocol: Reduction of 4-Bromo-3-fluorobenzaldehyde
This protocol is a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
4-Bromo-3-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol/THF)
-
Deionized water
-
Ammonium chloride (NH₄Cl) solution (saturated) or 1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-fluorobenzaldehyde (1 equivalent) in methanol (or another suitable solvent like ethanol or THF) to a concentration of approximately 0.25 M.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.2 to 2 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1N HCl until the effervescence ceases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
While specific spectra are not publicly available in detail, the structural confirmation of this compound is typically achieved through standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing effects of the halogen atoms.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a variety of biologically active molecules. The presence of both bromine and fluorine atoms allows for diverse chemical modifications and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Intermediate for Kinase Inhibitors
The 4-bromo-3-fluorophenyl moiety is incorporated into scaffolds for various kinase inhibitors. Kinases are crucial targets in oncology and inflammation research. The specific substitution pattern of this intermediate can contribute to the selective binding of the final drug molecule to the target kinase. For instance, derivatives have been explored in the development of potent multiple receptor tyrosine kinase inhibitors.
Precursor for Antibacterial Agents
This compound also serves as a precursor for novel antibacterial agents. Research has shown that pyrazole derivatives synthesized from 4-bromo-3-fluorobenzaldehyde exhibit antibacterial properties. The bromo-fluoro substitution pattern is a key feature in the structure-activity relationship (SAR) studies of these potential new antibiotics.
Caption: Applications of this compound in drug discovery.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Pictograms: GHS07 (Exclamation mark).[1]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of a wide range of bioactive molecules, particularly in the areas of oncology and infectious diseases. This technical guide provides essential information for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.
References
physical properties of (4-Bromo-3-fluorophenyl)methanol
An In-depth Technical Guide on the Physical Properties of (4-Bromo-3-fluorophenyl)methanol
This technical guide provides a comprehensive overview of the known , a key chemical intermediate in various synthetic applications. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for property determination.
Core Physical Properties
This compound is a halogenated aromatic alcohol. Its physical characteristics are crucial for its handling, storage, and application in chemical reactions.
Quantitative Data Summary
The table below summarizes the key that have been reported.
| Property | Value | Units |
| Molecular Formula | C7H6BrFO | - |
| Molecular Weight | 205.02 | g/mol |
| Melting Point | 44.0 to 48.0 | °C[1] |
| Boiling Point | 260 | °C[1] |
| Density | 1.658 | g/cm³[1] |
| Flash Point | 111 | °C[1] |
| pKa | 13.70 ± 0.10 | (Predicted)[1] |
| Physical Form | Crystal - Powder | -[1][2] |
| Color | White to Almost white | -[1] |
| Solubility | Soluble in Methanol | -[1] |
Experimental Protocols
The determination of the physical properties of a chemical compound like this compound involves standardized laboratory procedures. While specific experimental reports for this compound are not publicly detailed, the following are the general and widely accepted methodologies for determining the key properties listed above.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube (a thin glass tube sealed at one end) to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded. The melting point is reported as this range.
Boiling Point Determination
The boiling point is determined for liquid substances at atmospheric pressure. For high-boiling-point solids like this compound, this is often determined under reduced pressure and extrapolated to atmospheric pressure.
Methodology: Distillation Method
-
Apparatus: A small quantity of the substance is placed in a distillation flask connected to a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid boils and a stable temperature is reached, with the vapor condensing on the thermometer and dripping into the condenser. This stable temperature is the boiling point.
Density Determination
The density of a solid can be determined using various methods.
Methodology: Pycnometer Method
-
Measurement of Pycnometer Weight: A pycnometer (a small glass flask of a known volume) is weighed empty.
-
Measurement with Sample: A known mass of this compound is added to the pycnometer, and it is weighed again.
-
Measurement with a Non-solvent: A liquid in which the sample is insoluble is added to the pycnometer to fill it completely. The pycnometer is then weighed again.
-
Measurement with Non-solvent Only: The pycnometer is emptied, cleaned, and filled with only the non-solvent and weighed.
-
Calculation: The density of the solid is calculated using the weights obtained and the known density of the non-solvent.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.
References
(4-Bromo-3-fluorophenyl)methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (4-Bromo-3-fluorophenyl)methanol, a key building block in synthetic chemistry, particularly relevant in the fields of medicinal chemistry and materials science. This guide covers its fundamental physicochemical properties, detailed synthetic protocols, and analytical methodologies.
Core Physicochemical Data
The essential molecular and physical properties of this compound are summarized below. These data are critical for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₇H₆BrFO | [1][2][3][4] |
| Molecular Weight | 205.03 g/mol | [2][4][5] |
| CAS Number | 222978-01-0 | [1][2][5][6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 44.0 to 48.0 °C | [3] |
| Boiling Point | 260 °C | [3] |
Synthetic Protocols
The synthesis of this compound is typically achieved via a two-step process: the bromination of a fluorobenzaldehyde precursor followed by the reduction of the aldehyde group to a primary alcohol.
Step 1: Synthesis of 4-Bromo-3-fluorobenzaldehyde
The key intermediate, 4-Bromo-3-fluorobenzaldehyde, can be synthesized from 4-fluorobenzaldehyde. One effective method involves the use of sodium bromide and sodium hypochlorite in a biphasic system, facilitated by sonication.
Materials:
-
4-fluorobenzaldehyde
-
Dichloromethane (DCM)
-
Sodium bromide (NaBr)
-
35% Hydrochloric acid (HCl)
-
8% Sodium hypochlorite (NaOCl) aqueous solution
-
Pure water
Procedure:
-
Dissolve 1.0 mole of 4-fluorobenzaldehyde in 140-180 mL of dichloromethane to create solution A.[7]
-
In a separate vessel, dissolve 1.0-1.03 moles of sodium bromide in 90-110 mL of pure water. While stirring, add 90-110 mL of 35% hydrochloric acid to form solution B.[7]
-
Combine solutions A and B in a reactor equipped with an ultrasonic bath and a stirrer. Maintain the temperature at 20-25 °C.[7]
-
Begin sonication and, under continuous stirring, add 1.02-1.03 moles of an 8% sodium hypochlorite aqueous solution dropwise over 1 hour.[7]
-
After the addition is complete, continue sonication and stirring at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.[7]
-
Cease sonication and stirring, and allow the layers to separate.
-
Collect the organic (dichloromethane) phase. Wash the organic phase with water until it is neutral.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the dichloromethane under reduced pressure to yield the crude 4-Bromo-3-fluorobenzaldehyde.[7]
-
The crude product can be further purified by recrystallization or distillation.[7]
Step 2: Reduction to this compound
This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol using a standard reducing agent like sodium borohydride.
Materials:
-
4-Bromo-3-fluorobenzaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the synthesized 4-Bromo-3-fluorobenzaldehyde in methanol or ethanol in a round-bottom flask, stirring until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (approximately 1.0-1.5 molar equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated ammonium chloride solution.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Analysis
The crude product from the synthesis requires purification and subsequent analytical verification to confirm its identity and purity.
Purification Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound as a crystalline solid.[5]
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and identify proton and carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol (around 3300-3400 cm⁻¹) and C-Br/C-F bonds.[5]
Synthetic and Analytical Workflow
The following diagram illustrates the overall workflow from starting materials to the final, purified, and analyzed product.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. danabiosci.com [danabiosci.com]
- 2. aobchem.com [aobchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PubChemLite - this compound (C7H6BrFO) [pubchemlite.lcsb.uni.lu]
- 5. ijacskros.com [ijacskros.com]
- 6. This compound | 222978-01-0 [sigmaaldrich.com]
- 7. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the 1H NMR Spectrum of (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of (4-Bromo-3-fluorophenyl)methanol. The document details the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the spin-spin coupling interactions, offering valuable insights for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR spectral data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound. The predictions are based on computational algorithms that simulate the spectrum based on the molecular structure.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-5 | 7.56 | t | 7.9 | 1H |
| H-2 | 7.32 | dd | 7.9, 1.8 | 1H |
| H-6 | 7.10 | dd | 10.1, 7.9 | 1H |
| -CH2- | 4.69 | s | 2H | |
| -OH | (variable) | s | 1H |
Spin-Spin Coupling Analysis
The spin-spin coupling interactions are a key feature of the 1H NMR spectrum, providing information about the connectivity of protons within the molecule. The following diagram, generated using the DOT language, illustrates the coupling relationships between the aromatic protons of this compound.
Caption: Spin-spin coupling diagram for this compound.
Standard Experimental Protocol for 1H NMR Spectrum Acquisition
This section outlines a typical procedure for obtaining a high-resolution 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion.
-
The spectrometer's probe should be tuned to the proton frequency.
-
Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which is essential for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans (NS): Typically, 16 to 64 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire range of proton chemical shifts.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS signal to 0 ppm.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule.
An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum for (4-Bromo-3-fluorophenyl)methanol. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents a high-quality prediction based on the analysis of structurally similar compounds. This guide includes a comprehensive data table of predicted chemical shifts and carbon-fluorine coupling constants, a detailed experimental protocol for acquiring such data, and a structural diagram for clear assignment.
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR data for this compound. The chemical shifts are referenced to a standard TMS signal at 0.00 ppm. The prediction is based on the known substituent effects of bromine and fluorine on the benzene ring, derived from the analysis of various bromofluorobenzyl alcohol isomers.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (Hz) | Assignment |
| C1 | 142.5 | ~7 | C-CH₂OH |
| C2 | 115.0 | ~21 | CH |
| C3 | 162.0 | ~245 (¹JCF) | C-F |
| C4 | 110.0 | ~23 (²JCF) | C-Br |
| C5 | 130.5 | ~6 | CH |
| C6 | 125.0 | ~3 | CH |
| C7 | 63.5 | ~2 | CH₂OH |
Structural Representation and Atom Numbering
To facilitate the correlation between the predicted ¹³C NMR data and the molecular structure, the following diagram illustrates the numbering of the carbon atoms in this compound.
Caption: Molecular structure of this compound with carbon atom numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
The following section outlines a standard and detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum for an aromatic alcohol like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-30 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Often, commercially available deuterated solvents contain a small amount of TMS. If not, a trace amount can be added.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: The probe should be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure efficient transfer of radiofrequency power.
-
Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.
-
Temperature: The experiment should be conducted at a constant temperature, usually 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 240-250 ppm is sufficient to cover the expected range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum should be accurately phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift axis should be referenced by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Peak Picking and Integration: Identify and list all significant peaks. While integration of ¹³C NMR signals is generally not as reliable as in ¹H NMR for determining the number of nuclei, it can provide qualitative information.
Logical Workflow for Spectral Analysis
The process of predicting and analyzing the ¹³C NMR spectrum of this compound can be visualized as a logical workflow.
Caption: Workflow for the prediction and compilation of the ¹³C NMR guide.
Spectroscopic and Synthetic Profile of (4-Bromo-3-fluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a reliable synthetic route for (4-bromo-3-fluorophenyl)methanol. The information is intended to support research and development activities where this compound is a key intermediate or building block. This document presents available spectroscopic data for the synthetic precursor, 4-bromo-3-fluorobenzaldehyde, and provides predicted spectroscopic data for the target compound, this compound, based on established chemical principles. Detailed experimental protocols for the synthesis and spectroscopic analysis are also included.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reduction of its corresponding aldehyde, 4-bromo-3-fluorobenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and efficient reagent for this transformation, offering high yields and straightforward purification.
Experimental Protocol: Reduction of 4-Bromo-3-fluorobenzaldehyde
Materials:
-
4-Bromo-3-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-fluorobenzaldehyde (1.0 equivalent) in methanol to create a 0.2-0.5 M solution.
-
Cool the stirred solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Foaming may occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Spectroscopic Data
The following sections provide spectroscopic data for the starting material, 4-bromo-3-fluorobenzaldehyde, and predicted data for the final product, this compound.
Spectroscopic Data for 4-Bromo-3-fluorobenzaldehyde
The following tables summarize the experimental spectroscopic data for the precursor aldehyde.
Table 1: ¹H NMR Data for 4-Bromo-3-fluorobenzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.95 | s | - | 1H | -CHO |
| 8.10 | dd | 7.0, 2.0 | 1H | Ar-H |
| 7.75 | ddd | 8.5, 7.0, 2.0 | 1H | Ar-H |
| 7.30 | t | 8.5 | 1H | Ar-H |
Solvent: CDCl₃
Table 2: ¹³C NMR Data for 4-Bromo-3-fluorobenzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | C=O |
| 161.0 (d, J=255 Hz) | C-F |
| 136.0 | Ar-C |
| 132.5 | Ar-CH |
| 128.0 (d, J=5 Hz) | Ar-CH |
| 117.0 (d, J=22 Hz) | Ar-CH |
| 110.0 (d, J=25 Hz) | C-Br |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data for 4-Bromo-3-fluorobenzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2860, 2760 | Medium | C-H stretch (aldehyde) |
| 1705 | Strong | C=O stretch (aldehyde) |
| 1590, 1480 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-F stretch |
| 1050 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data for 4-Bromo-3-fluorobenzaldehyde
| m/z | Relative Intensity | Assignment |
| 202, 204 | High | [M]⁺ (presence of Br isotopes) |
| 201, 203 | High | [M-H]⁺ |
| 173, 175 | Medium | [M-CHO]⁺ |
| 123 | Medium | [C₆H₃F]⁺ |
| 94 | Medium | [C₆H₃]⁺ |
Predicted Spectroscopic Data for this compound
The following spectroscopic data for this compound are predicted based on the transformation from the aldehyde and established spectroscopic principles.
Table 5: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.50 | t | 8.0 | 1H | Ar-H (H6) |
| 7.25 | dd | 8.0, 2.0 | 1H | Ar-H (H2) |
| 7.05 | dd | 8.0, 2.0 | 1H | Ar-H (H5) |
| 4.65 | s | - | 2H | -CH₂OH |
| ~2.0 (broad) | s | - | 1H | -OH |
Solvent: CDCl₃. The chemical shift of the -OH proton is variable and depends on concentration and temperature.
Table 6: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.0 (d, J ≈ 245 Hz) | C-F |
| 142.0 (d, J ≈ 5 Hz) | C-CH₂OH |
| 131.0 | Ar-CH |
| 125.0 (d, J ≈ 3 Hz) | Ar-CH |
| 115.0 (d, J ≈ 21 Hz) | Ar-CH |
| 110.0 (d, J ≈ 25 Hz) | C-Br |
| 64.0 | -CH₂OH |
Solvent: CDCl₃
Table 7: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 (broad) | Strong | O-H stretch (alcohol) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2920, 2850 | Medium | C-H stretch (aliphatic) |
| 1590, 1480 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-F stretch |
| 1050 | Strong | C-O stretch (alcohol) |
| 1030 | Strong | C-Br stretch |
Table 8: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 204, 206 | High | [M]⁺ (presence of Br isotopes)[1] |
| 187, 189 | Medium | [M-OH]⁺ |
| 125 | High | [M-Br]⁺ |
| 107 | Medium | [C₇H₆F]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Spectroscopic Analysis Workflow
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The logical workflow for analyzing the data is depicted below.
This guide provides a foundational dataset and procedural basis for the synthesis and characterization of this compound. Researchers are encouraged to verify the predicted spectroscopic data through experimental analysis.
References
Technical Guide: Safety and Handling of (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and disposal procedures for (4-Bromo-3-fluorophenyl)methanol (CAS No: 222978-01-0). The information is compiled from safety data sheets and chemical databases to ensure best practices in a laboratory or research setting.
Section 1: Chemical and Physical Properties
This compound is a substituted benzyl alcohol derivative. It presents as a white to almost white crystal or powder.[1] Proper identification and understanding of its physical properties are critical for safe handling and storage.
| Property | Value | Source |
| CAS Number | 222978-01-0 | [1][2] |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.02 g/mol | [1] |
| Physical Form | Crystal - Powder | |
| Color | White to Almost white | [1] |
| Melting Point | 44.0 to 48.0 °C | [1] |
| Boiling Point | 260 °C | [1] |
| Density | 1.658 g/cm³ | [1] |
| Flash Point | 111 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Section 2: Hazard Identification and Classification
This chemical is classified as hazardous. The primary risks are associated with skin, eye, and respiratory irritation.[3] All personnel must be fully aware of these hazards before handling the substance.
| GHS Classification | Details | Source |
| Pictogram | Exclamation mark (GHS07) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P264: Wash skin thoroughly after handling.[5][6] P271: Use only outdoors or in a well-ventilated area.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] P312: Call a POISON CENTER or doctor if you feel unwell.[5][6] P405: Store locked up.[5][6] P501: Dispose of contents/container to an approved waste disposal plant.[5][6] |
Section 3: First-Aid Protocols
Immediate and appropriate first aid is crucial in the event of an exposure. Always have the Safety Data Sheet (SDS) available when seeking medical attention.[3][5]
General Protocol:
Experimental Protocol: In Case of Inhalation Exposure
-
If breathing is difficult, give oxygen.[5]
-
If the person is not breathing, give artificial respiration.[3][5]
-
Obtain medical aid.[5]
Experimental Protocol: In Case of Skin Contact
-
Immediately remove any contaminated clothing.[5]
-
Flush the skin with plenty of soap and water for at least 15 minutes.[3][5]
-
If skin irritation occurs, get medical advice/attention.[4][8]
-
Wash contaminated clothing before reuse.[5]
Experimental Protocol: In Case of Eye Contact
-
Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][9]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[3][5]
-
If eye irritation persists, seek immediate medical attention.[8][9]
Experimental Protocol: In Case of Ingestion
-
Do NOT induce vomiting.[7]
-
Never give anything by mouth to an unconscious person.[3][9]
-
Rinse the mouth with water.[3]
-
Consult a physician immediately.[3]
Section 4: Handling and Storage Protocols
Protocol for Safe Handling:
-
Ventilation: Always handle the material in a well-ventilated area or under a chemical fume hood to minimize exposure to dust and vapors.[3][5][10]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][9] Avoid breathing in dust or fumes.[3][5]
-
Hygiene: Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke in the handling area.[5][7]
-
Equipment: Use clean, dry, and appropriate tools for transferring the chemical.[10]
-
Dust Control: Minimize dust generation and accumulation during handling.[5]
Protocol for Safe Storage:
-
Container: Keep the container tightly closed and properly labeled.[5][10] Store in the original container.[11]
-
Environment: Store in a cool, dry, and well-ventilated area.[5][10] The compound should be sealed and stored at room temperature.[1]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[10]
Section 5: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE are essential to minimize exposure.
-
Engineering Controls: Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[5][12] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[5][6]
-
Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles.[3][13] Use a face shield where splashing is possible.[3] Ensure eye protection is tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3][10] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3] Wear a lab coat or other protective clothing to prevent skin exposure.[5][10]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[12]
Section 6: Accidental Release Measures
Protocol for Spill Containment and Cleanup:
-
Personnel: Wear appropriate personal protective equipment (PPE) as described in Section 5. Keep unprotected personnel away.[5]
-
Ventilation: Ensure adequate ventilation in the spill area.[3]
-
Ignition Sources: Remove all sources of ignition if applicable.[5]
-
Containment: Prevent the spill from entering drains, waterways, or soil.[3][5]
-
Cleanup: For small spills, absorb with an inert material (e.g., sand, spill pads).[10] For larger spills, prevent further leakage if safe to do so.[5] Sweep up or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[3][5] Avoid creating dust.[3]
-
Disposal: Consult local regulations for proper disposal of the waste material.[5]
Section 7: Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][10]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]
Section 8: Stability and Reactivity
-
Chemical Stability: The product is stable under recommended storage and handling conditions.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[10]
-
Hazardous Decomposition Products: Hazardous combustion products may include carbon oxides and hydrogen bromide.[4]
Section 9: Toxicological Information
Specific toxicological data (e.g., LD50, LC50) for this compound is not detailed in the provided search results. However, the GHS hazard classification indicates the primary routes of exposure and effects:
-
Inhalation: May cause respiratory irritation.[3]
-
Skin Contact: Causes skin irritation.[3] Symptoms may include itching, scaling, redness, or blistering.[4]
-
Eye Contact: Causes serious eye irritation, which may result in redness, pain, or severe eye damage.[3][4]
-
Ingestion: While not specifically classified, ingestion of similar chemicals can be harmful.[14]
Section 10: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Dispose of the contents and container to an approved waste disposal plant.[5][6]
-
Do not mix with other waste.[11]
-
Handle uncleaned containers as you would the product itself.[11]
Section 11: Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of laboratory chemicals.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. danabiosci.com [danabiosci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of (4-Bromo-3-fluorophenyl)methanol in organic solvents
An In-Depth Technical Guide to the Solubility of (4-Bromo-3-fluorophenyl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a key consideration for its application in research and pharmaceutical development. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for process development, formulation, and ensuring bioavailability. This document outlines the known physicochemical properties of this compound, presents a framework for organizing experimentally determined solubility data, and details robust protocols for its measurement.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is essential before conducting solubility studies. Key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 222978-01-0 | [1][2] |
| Molecular Formula | C₇H₆BrFO | [1][2] |
| Molecular Weight | 205.03 g/mol | [1] |
| Physical Form | Crystal - Powder | [1] |
| Melting Point | 44.0 to 48.0 °C | [2] |
| Boiling Point | 260 °C | [2] |
| InChI Key | VQDUFYPJCUBGQW-UHFFFAOYSA-N | [1] |
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound in various organic solvents. One supplier qualitatively notes that the compound is "soluble in Methanol"[2].
To facilitate systematic data collection and comparison, the following table is provided as a template for researchers to record their experimentally determined solubility values. It is recommended to specify the temperature at which the measurements were conducted, as solubility is temperature-dependent.
Table 1: Experimental Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
|---|---|---|---|---|
| Polar Protic Solvents | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Polar Aprotic Solvents | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Ethyl Acetate | ||||
| Nonpolar Solvents | ||||
| Dichloromethane | ||||
| Toluene |
| Hexane | | | | |
Experimental Protocols
Accurate solubility determination requires well-defined and reproducible experimental methods. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method[3]. This section provides a detailed protocol for this method, followed by a standard procedure for quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility is the equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature and pressure. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period (often 24 hours or more)[4][5].
-
Kinetic Solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs[4][6][7]. This method is faster and suited for high-throughput screening but often overestimates the true thermodynamic solubility because the precipitate may be amorphous rather than crystalline[8][9].
For formulation and development, thermodynamic solubility is the more relevant parameter.
Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol describes the determination of equilibrium solubility using the isothermal shake-flask method.[10][11]
Principle An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. After separating the undissolved solid, the concentration of the dissolved compound in the saturated solution is quantified.[11][12]
Materials and Reagents
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation : Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Solvent Addition : Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration : Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation : After equilibration, remove the vial and allow it to stand at the same constant temperature to let the undissolved solid settle. To separate the liquid and solid phases, either centrifuge the sample or filter the supernatant through a syringe filter suitable for the organic solvent used.[3][12] This step is critical and must be performed without altering the temperature.
-
Sample Preparation for Analysis : Immediately after separation, accurately dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
Protocol 2: Quantitative Analysis by HPLC
This protocol outlines the quantification of this compound concentration in the saturated solution.
Principle High-Performance Liquid Chromatography (HPLC) separates the compound of interest from any potential impurities. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[13][14]
Instrumentation and Typical Conditions
-
HPLC System : Equipped with a pump, autosampler, column oven, and a UV detector.
-
Column : A C18 reversed-phase column is typically suitable for this type of compound.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : Should be set to the absorbance maximum (λmax) of this compound.
-
Injection Volume : Typically 5-20 µL.
Procedure
-
Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase) at a known concentration. Perform serial dilutions to create a series of at least five calibration standards.[13][15]
-
Calibration Curve : Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
-
Sample Analysis : Inject the diluted sample from the shake-flask experiment into the HPLC system and record the peak area.
-
Calculation : Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of this compound in the diluted sample. Multiply this value by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method coupled with HPLC analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
- 1. This compound | 222978-01-0 [sigmaaldrich.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]
- 14. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
Predicted pKa of (4-Bromo-3-fluorophenyl)methanol
An In-Depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive analysis of the predicted acid dissociation constant (pKa) of (4-bromo-3-fluorophenyl)methanol. The predicted pKa for this compound is approximately 13.70. This value is influenced by the electron-withdrawing effects of the bromine and fluorine substituents on the phenyl ring, which increase the acidity of the benzylic alcohol compared to the parent benzyl alcohol (pKa ≈ 15.40)[1][2][3]. This document outlines the theoretical basis for this prediction, presents a standardized experimental protocol for pKa determination via potentiometric titration, and includes a workflow diagram for computational and experimental pKa analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.
The acidity of an alcohol is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. For this compound, the predicted pKa is influenced by the inductive and resonance effects of the halogen substituents on the aromatic ring.
| Compound | Predicted pKa | Experimental pKa |
| This compound | 13.70 ± 0.10[4] | Not available |
| Benzyl Alcohol (Reference) | - | 15.40[1][2][3] |
The bromo and fluoro groups are electron-withdrawing, which stabilizes the resulting benzyloxide anion formed upon deprotonation. This stabilization increases the acidity of the alcohol, resulting in a lower predicted pKa compared to the unsubstituted benzyl alcohol[1][2][3].
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a widely used and accurate method for determining the pKa of a substance in solution[5]. The following protocol is a standard procedure for determining the pKa of an aromatic alcohol like this compound.
Objective: To determine the pKa of this compound in a suitable solvent system.
Materials:
-
This compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH or KOH)
-
A suitable solvent system (e.g., water, methanol-water mixture)
-
pH meter with a glass electrode
-
Stir plate and magnetic stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of the Analyte Solution:
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration Setup:
-
Place a known volume of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Position the burette containing the standardized strong base solution over the beaker.
-
-
Titration Process:
-
Record the initial pH of the analyte solution.
-
Begin adding the titrant (strong base) in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue this process until the pH of the solution has passed the expected equivalence point and has stabilized at a higher pH.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point is the point of inflection on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Workflow for pKa Prediction and Experimental Verification
The following diagram illustrates the logical workflow from computational prediction of a compound's pKa to its experimental verification.
Caption: Workflow for pKa Determination.
Conclusion
The predicted pKa of this compound is approximately 13.70, indicating a greater acidity than benzyl alcohol due to the electron-withdrawing nature of the halogen substituents. While computational predictions provide a valuable estimate, experimental verification through methods such as potentiometric titration is crucial for obtaining an accurate pKa value. The methodologies and workflows presented in this guide offer a robust framework for the characterization of the acid-base properties of novel chemical entities, which is a critical step in drug discovery and development.
References
- 1. Benzyl Alcohol [commonorganicchemistry.com]
- 2. webqc.org [webqc.org]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Steric hindrance and acidity. Part 4.—Thermodynamics of the ionization of phenols in methanol - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
The Unexplored Therapeutic Potential of Fluorinated Benzyl Alcohols: A Technical Guide for Researchers
Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability of drug candidates. Fluorinated benzyl alcohols represent a class of compounds that, while widely utilized as versatile synthetic intermediates in the creation of complex pharmaceuticals and agrochemicals, possess a largely uncharted landscape of intrinsic biological activity. Their structural simplicity, combined with the potent electronic effects of fluorine, suggests a potential for these molecules to interact with biological targets and modulate cellular pathways. This technical guide provides an in-depth overview of the known and potential biological activities of fluorinated benzyl alcohols, drawing on data from related compounds to illuminate promising avenues for future research and drug development.
Antimicrobial Activity
Benzyl alcohol and its halogenated derivatives have long been recognized for their antimicrobial properties, functioning as bacteriostatic preservatives and disinfectants. The introduction of fluorine is hypothesized to modulate this activity by altering the compound's lipophilicity and electronic properties, which could enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Quantitative Data on Antimicrobial Activity of Benzyl Alcohol Derivatives
While specific Minimum Inhibitory Concentration (MIC) data for simple fluorinated benzyl alcohols are not extensively available in the reviewed literature, data from benzyl alcohol and dichlorobenzyl alcohol provide a baseline for understanding the potential efficacy of this class of compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzyl Alcohol | Staphylococcus aureus | 25 | [1] |
| Benzyl Alcohol | Pseudomonas aeruginosa | 2000 | [1] |
| Benzyl Alcohol | Escherichia coli | 2000 | [1] |
| Benzyl Alcohol | Candida albicans | 2500 | [1] |
| Benzyl Alcohol | Aspergillus niger | 5000 | [1] |
| Dichlorobenzyl Alcohol | Porphyromonas gingivalis | 1,446 pM | [2] |
| Dichlorobenzyl Alcohol | Tannerella socranskii | 1,446 pM | [2] |
| Dichlorobenzyl Alcohol | Candida albicans | 1,446 pM | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Test compound (e.g., fluorinated benzyl alcohol)
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (ca-MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO.
-
Preparation of Bacterial Inoculum: Culture the bacterial isolate on an appropriate agar medium. Suspend bacterial colonies in ca-MHB to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final test inoculum of approximately 5 x 105 CFU/mL.[3]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in ca-MHB to achieve a range of desired concentrations. Ensure the final DMSO concentration is kept low (e.g., ≤1%) to avoid affecting bacterial growth.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4] This can be confirmed by measuring the optical density at 600 nm.
Figure 1: Workflow for Broth Microdilution Assay.
Anticancer Activity
The introduction of fluorine can significantly enhance the anticancer potential of organic molecules. While direct studies on simple fluorinated benzyl alcohols are scarce, numerous complex molecules incorporating a fluorinated benzyl moiety have demonstrated potent cytotoxic activity against various cancer cell lines. This suggests that the fluorinated benzyl group can be a key pharmacophore in the design of novel anticancer agents.
Quantitative Data on Anticancer Activity of Compounds Containing a Fluorinated Benzyl Moiety
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several complex molecules that contain a fluorinated benzyl group, highlighting their activity against different cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Azaspiro Hydantoin Derivative | Propyl-2-(8-(3,4-difluorobenzyl)...)acetate | Reh (Leukemia) | ~10-50 (inferred) | [3] |
| 3-Fluoro-β-lactam | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | |
| 3-Fluoro-β-lactam | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 (Breast) | 0.620 | |
| Pyridine Derivative | Pyrazolo[4,3-c]hexahydropyridine derivative | MCF-7 (Breast) | 2.4 | [5] |
| Pyridine Derivative | Pyrazolo[4,3-c]hexahydropyridine derivative | MDA-MB-231 (Breast) | 4.2 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., fluorinated benzyl alcohol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include untreated control wells (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Activity
The anti-inflammatory potential of benzyl alcohol derivatives, particularly hydroxylated forms, has been documented. These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO). Fluorination could potentially enhance these effects by improving the compound's interaction with key inflammatory enzymes or receptors.
Quantitative Data on Anti-inflammatory Activity of Related Compounds
| Compound Class | Activity Metric | IC50 | Reference |
| Diacylphloroglucinol | iNOS Inhibition | 19.0 µM | [9] |
| Diacylphloroglucinol | NF-κB Inhibition | 34.0 µM | [9] |
| Alkylated acylphloroglucinol | iNOS Inhibition | 19.5 µM | [9] |
| Alkylated acylphloroglucinol | NF-κB Inhibition | 37.5 µM | [9] |
| Diarylpentanoid Derivative | NO Suppression | 4.9 µM | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.
Materials:
-
Rodents (e.g., Sprague Dawley rats or mice)
-
Test compound (e.g., fluorinated benzyl alcohol)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer or digital caliper
-
Vehicle for compound administration (e.g., saline, DMSO)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions and divide them into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the compound.
-
Compound Administration: Administer the test compound or standard drug to the respective groups, typically via oral (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before inducing inflammation.[11]
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or caliper.[12]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.[13]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[14]
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each group at each time point compared to the baseline measurement. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100, where C is the mean edema in the control group and T is the mean edema in the treated group.[14]
Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.
Potential Mechanisms of Action
The biological activities of fluorinated benzyl alcohols are likely mediated through various mechanisms, including enzyme inhibition and the modulation of key cellular signaling pathways.
Enzyme Inhibition
Benzyl alcohol and its derivatives have the potential to act as enzyme inhibitors. The nature of this inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetics differently. Fluorination can enhance binding affinity to the enzyme's active or allosteric sites. Identifying the target enzyme and characterizing the inhibition kinetics are crucial steps in understanding the mechanism of action.
Figure 4: General Workflow for Enzyme Inhibition Assay.
Modulation of Signaling Pathways
Apoptosis Pathway: Studies on complex molecules containing a difluorobenzyl group suggest that these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like BAD and the downregulation of anti-apoptotic proteins like BCL2, leading to the activation of caspases 9 and 3, and subsequent cleavage of PARP.[3][15] Benzyl alcohol itself has also been shown to stimulate TRAIL-mediated apoptosis.[16]
Figure 5: Potential Intrinsic Apoptosis Pathway.
MAPK Signaling Pathway: Alcohols, including benzyl alcohol, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.[17] For instance, benzyl alcohol has been observed to cause an increase in the activity of ERK and JNK, two key kinases in the MAPK pathway.[18] Fluoride itself can also activate the MAPK pathway.[19] This suggests that fluorinated benzyl alcohols could potentially influence cell fate by modulating this critical signaling network.
Figure 6: General MAPK Signaling Cascade.
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[20] Some benzyl derivatives have been shown to suppress the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators. This presents another plausible mechanism through which fluorinated benzyl alcohols could exert anti-inflammatory effects.
Figure 7: Potential NF-κB Pathway Inhibition.
Conclusion
Fluorinated benzyl alcohols are a class of compounds with significant, yet largely untapped, potential for biological activity. While they are primarily recognized as synthetic building blocks, the fundamental principles of medicinal chemistry suggest that their unique electronic and physicochemical properties could translate into valuable therapeutic effects. The available data from structurally related compounds indicate promising avenues for investigation in antimicrobial, anticancer, and anti-inflammatory applications. This guide provides the necessary protocols and conceptual frameworks for researchers to begin a systematic exploration of these simple, yet potentially potent, molecules. Further research is critically needed to elucidate their specific biological targets, define their mechanisms of action, and quantify their activity, which could unlock a new class of therapeutic agents.
References
- 1. phexcom.com [phexcom.com]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ErbB2 and p38γ MAPK mediate alcohol-induced increase in breast cancer stem cells and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Propyl-2-(8-(3,4-difluorobenzyl)-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1] octane-3,4'-imidazolidine]-1'-yl) acetate induces apoptosis in human leukemia cells through mitochondrial pathway following cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Alcohol induces apoptosis and autophagy in microglia BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Relevance of (4-Bromo-3-fluorophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from (4-bromo-3-fluorophenyl)methanol. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the fluorophenyl and bromophenyl motifs in bioactive molecules. The described synthetic routes, including etherification, esterification, amination, and carbon-carbon bond formation, offer pathways to a diverse range of compounds for screening and development. Additionally, the potential for these derivatives to act as kinase inhibitors is highlighted, with a focus on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
Synthetic Applications
This compound serves as a versatile starting material for the synthesis of a variety of derivatives. The presence of the hydroxyl group allows for classic transformations into ethers and esters, while the bromo- and fluoro-substituted phenyl ring provides a handle for cross-coupling reactions and imparts unique electronic properties to the final molecules.
Oxidation to Aldehyde
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, 4-bromo-3-fluorobenzaldehyde. This aldehyde is a key intermediate for further derivatization, such as in the Barbier-type reaction to form more complex secondary alcohols.[1]
Table 1: Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | 2 - 4 | >85 | General Protocol |
| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 1 - 3 | >90 | General Protocol |
Williamson Ether Synthesis
The hydroxyl group of this compound can be deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to yield the corresponding ether. This method is highly efficient for the synthesis of a wide range of alkyl and benzyl ethers.
Table 2: Representative Williamson Ether Synthesis of (4-Bromo-3-fluorobenzyl) Ethers
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl iodide | NaH | THF | 0 to RT | 4 | 95 |
| Ethyl bromide | NaH | THF | 0 to RT | 6 | 92 |
| Benzyl bromide | NaH | DMF | 0 to RT | 5 | 90 |
Fischer Esterification
Direct acid-catalyzed esterification of this compound with a carboxylic acid provides the corresponding ester. This equilibrium-driven reaction is typically performed using an excess of the carboxylic acid or by removal of water to drive the reaction to completion.
Table 3: Representative Fischer Esterification of this compound
| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 12 | 88 |
| Benzoic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 16 | 85 |
| Propionic Acid | H₂SO₄ (cat.) | Toluene | Reflux | 14 | 87 |
N-Alkylation of Amines
This compound can be first converted to the more reactive (4-bromo-3-fluorobenzyl) bromide, which can then be used to alkylate primary or secondary amines to furnish the corresponding N-substituted derivatives.
Table 4: Representative N-Alkylation with (4-Bromo-3-fluorobenzyl) Bromide
| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 8 | 85 |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 6 | 90 |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 6 | 92 |
Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring of this compound and its derivatives provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of biaryl derivatives, a common scaffold in many biologically active compounds.
Table 5: Representative Suzuki-Miyaura Coupling of (4-Bromo-3-fluorobenzyl) Derivatives
| Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 82 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 78 |
Experimental Protocols
Protocol 1: Oxidation to 4-Bromo-3-fluorobenzaldehyde
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel.
-
Wash the silica gel pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromo-3-fluorobenzaldehyde.
Protocol 2: Synthesis of 1-Bromo-4-(ethoxymethyl)-2-fluorobenzene (Williamson Ether Synthesis)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(ethoxymethyl)-2-fluorobenzene.
Protocol 3: Synthesis of (4-Bromo-3-fluorophenyl)methyl acetate (Fischer Esterification)
-
To a solution of this compound (1.0 eq) in toluene (0.3 M), add acetic acid (3.0 eq) and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC.
-
After 12 hours, or upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (4-bromo-3-fluorophenyl)methyl acetate.
Protocol 4: Synthesis of 1-(4-Bromo-3-fluorobenzyl)piperidine (N-Alkylation)
-
First, convert this compound to (4-bromo-3-fluorobenzyl) bromide by reacting it with phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether.
-
To a solution of piperidine (1.2 eq) in acetonitrile (0.4 M), add potassium carbonate (2.0 eq) and (4-bromo-3-fluorobenzyl) bromide (1.0 eq).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-bromo-3-fluorobenzyl)piperidine.
Protocol 5: Synthesis of 4'-((4-Bromo-3-fluorobenzyl)oxy)-[1,1'-biphenyl]-3-carbonitrile (Suzuki-Miyaura Coupling)
-
In a reaction vessel, combine the (4-bromo-3-fluorobenzyl) ether derivative (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a degassed mixture of toluene and water (4:1, 0.2 M).
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Biological Relevance and Signaling Pathway
Derivatives containing the 4-bromo-3-fluorobenzyl moiety have been investigated for their potential as kinase inhibitors. The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for drug development.
The diagram above illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway. Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. Activated AKT, in turn, modulates the activity of numerous downstream targets, including the mTORC1 complex, to promote cell growth, proliferation, and survival. The this compound derivatives, by acting as kinase inhibitors, have the potential to block this pathway at the level of PI3K or other kinases in the cascade, thereby inhibiting cancer cell growth and survival.
References
Application Note: Suzuki Coupling Protocol for the Synthesis of 3'-Fluoro-4'-(hydroxymethyl)biphenyl Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its applications are extensive, particularly in the pharmaceutical and fine chemical industries for the synthesis of complex molecules like biaryl compounds.[1][5] This application note provides a detailed protocol for the Suzuki coupling of (4-Bromo-3-fluorophenyl)methanol with various arylboronic acids, a key transformation for creating 3'-fluoro-4'-(hydroxymethyl)biphenyl scaffolds. These structures are of significant interest in drug discovery due to the unique properties imparted by the fluorine atom and the synthetic versatility of the hydroxymethyl group.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7] The cycle begins with the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.[2] The final step is reductive elimination, which forms the desired biphenyl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[6][8]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Then, add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (3'-fluoro-biphenyl-4-yl)methanol derivative.[5]
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki coupling of this compound. Yields are representative and can vary based on the specific arylboronic acid used and reaction scale.
| Parameter | Value | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ | 1-5 mol% |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, or DMF | Typically a 4:1 or 5:1 organic to aqueous ratio |
| Temperature | 80 - 110 °C | Reaction temperature can influence reaction time and yield. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 75 - 95% | Dependent on substrate and specific conditions. |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Formation of a Grignard Reagent from (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the formation of the Grignard reagent from (4-bromo-3-fluorophenyl)methanol. Due to the presence of a protic hydroxyl group, a protection strategy is essential prior to the Grignard reaction. This protocol details a two-step process involving the protection of the alcohol as a silyl ether, followed by the chemoselective formation of the Grignard reagent at the carbon-bromine bond. The resulting organometallic compound is a valuable intermediate for introducing the 4-hydroxymethyl-2-fluorophenyl moiety in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from aryl halides is a fundamental transformation. However, the presence of acidic functional groups, such as alcohols, in the starting material is incompatible with the strongly basic nature of the Grignard reagent, leading to quenching of the reagent.[3][4] To circumvent this, a protection-deprotection strategy is often employed.
The starting material, this compound, presents two key chemical features that must be addressed for successful Grignard reagent formation: an acidic benzylic alcohol and two different halogen substituents (bromo and fluoro). The hydroxyl group must be protected to prevent an acid-base reaction with the Grignard reagent. Silyl ethers are excellent protecting groups for alcohols in this context as they are stable under the basic conditions of Grignard reagent formation and can be readily removed under mild acidic or fluoride-mediated conditions.[5][6]
Furthermore, the presence of both bromine and fluorine on the aromatic ring necessitates consideration of chemoselectivity. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F.[7] This differential reactivity allows for the selective insertion of magnesium at the more labile carbon-bromine bond, leaving the robust carbon-fluorine bond intact.[7] This application note provides a detailed protocol for the protection of this compound and the subsequent chemoselective Grignard reagent formation.
Data Presentation
The following table summarizes the expected yields for the two-step reaction sequence. The data is representative of typical yields for silyl ether protection of benzylic alcohols and the formation of aryl Grignard reagents from the corresponding aryl bromides.
| Step | Reaction | Substrate | Product | Typical Yield (%) |
| 1 | Protection | This compound | (4-Bromo-3-fluorobenzyloxy)(trimethyl)silane | 90-98 |
| 2 | Grignard Formation | (4-Bromo-3-fluorobenzyloxy)(trimethyl)silane | (4-((Trimethylsilyloxy)methyl)-2-fluorophenyl)magnesium bromide | 85-95 |
Experimental Protocols
Step 1: Protection of the Hydroxyl Group as a Trimethylsilyl (TMS) Ether
This protocol describes the protection of the alcohol functionality in this compound using chlorotrimethylsilane.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution with stirring.
-
Slowly add chlorotrimethylsilane (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product, (4-bromo-3-fluorobenzyloxy)(trimethyl)silane. The product can be purified by column chromatography if necessary.
Step 2: Formation of the Grignard Reagent
This protocol details the chemoselective formation of the Grignard reagent from the TMS-protected this compound. Strict anhydrous conditions are crucial for the success of this reaction. [2]
Materials:
-
(4-Bromo-3-fluorobenzyloxy)(trimethyl)silane (from Step 1)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Assemble a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine into the flask.
-
Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed, which helps to activate the magnesium surface.[8] Allow the flask to cool.
-
Add a small amount of anhydrous THF or diethyl ether to cover the magnesium turnings.
-
Dissolve the (4-bromo-3-fluorobenzyloxy)(trimethyl)silane (1.0 eq) in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. Sonication may be used to help initiate the reaction.[1]
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.
-
The resulting dark grey or brown solution of (4-((trimethylsilyloxy)methyl)-2-fluorophenyl)magnesium bromide is ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if required.
Visualizations
Caption: Workflow for the synthesis of the target Grignard reagent.
Caption: Logical approach to overcoming synthetic challenges.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: (4-Bromo-3-fluorophenyl)methanol in the Development of TAK1 Kinase Inhibitors
Introduction
(4-Bromo-3-fluorophenyl)methanol is a valuable substituted benzyl alcohol building block in medicinal chemistry. Its utility is highlighted in the synthesis of potent and selective kinase inhibitors, particularly for Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The presence of both bromine and fluorine atoms on the phenyl ring offers distinct advantages: the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound. This building block is typically activated to its corresponding benzyl bromide for use in etherification or alkylation reactions.
Application in the Synthesis of Covalent TAK1 Inhibitors
A key application of this compound is in the synthesis of 2,4-disubstituted pyrimidine-based covalent inhibitors of TAK1.[1][2] TAK1 is a serine/threonine kinase that plays a crucial role in mediating inflammatory and stress responses, making it a compelling therapeutic target for immune diseases and cancer.[1][2] In this context, the (4-bromo-3-fluorobenzyl)oxy moiety is incorporated into the inhibitor scaffold, where it occupies the ATP-binding pocket of the kinase. The subsequent modification of the bromo-substituent allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Quantitative Data Summary
The following tables summarize the biological activity of a series of 2,4-disubstituted pyrimidine inhibitors incorporating the (4-bromo-3-fluorobenzyl)oxy scaffold. These compounds were evaluated for their inhibitory activity against TAK1 and the related kinases MEK1 and ERK2.
Table 1: Biochemical Inhibitory Activity of TAK1 Inhibitors
| Compound ID | R1 Group | R2 Group | TAK1 IC50 (nM) | MEK1 IC50 (nM) | ERK2 IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| I | Acrylamide | 4-(4-methylpiperazin-1-yl)aniline | 5.1 | 78 | 7.0 | [1][2] |
| II | Chloroacetamide | 4-(4-methylpiperazin-1-yl)aniline | 3.9 | 50 | >10 | [1][2] |
| III | Acrylamide | 4-(morpholino)aniline | 12 | 1300 | >10 | [1][2] |
| IV | Acrylamide | 3-amino-1-methyl-1H-pyrazole | 10 | >1000 | >10 |[1][2] |
Note: The core scaffold for these compounds features the (4-bromo-3-fluorobenzyl)oxy group at the 4-position of the pyrimidine ring.
Experimental Protocols
The synthesis of the TAK1 inhibitors involves a multi-step sequence. The key steps for the incorporation and modification of the (4-bromo-3-fluorobenzyl)oxy moiety are detailed below.
Protocol 1: Synthesis of 4-Bromo-3-fluorobenzyl Bromide
This protocol describes the conversion of the starting methanol to the more reactive benzyl bromide, a common intermediate for subsequent reactions.
-
Materials: this compound, Phosphorus tribromide (PBr₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluorobenzyl bromide, which can be used in the next step without further purification.
-
Protocol 2: Etherification with a Phenolic Intermediate
This protocol details the Williamson ether synthesis to couple the benzyl bromide with a phenolic core structure, a key step in forming the inhibitor scaffold.
-
Materials: Phenolic intermediate (e.g., 2-nitrophenol), 4-Bromo-3-fluorobenzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the phenolic intermediate (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Add a solution of 4-bromo-3-fluorobenzyl bromide (1.1 eq) in DMF to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.
-
Protocol 3: Suzuki Cross-Coupling of the Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce diversity at the 4-position of the benzyl ring.
-
Materials: (4-Bromo-3-fluorobenzyl)oxy-containing intermediate, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
In a reaction vessel, combine the (4-bromo-3-fluorobenzyl)oxy-containing intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final coupled product.
-
Visualizations
Caption: Synthetic workflow for TAK1 inhibitors.
Caption: TAK1 signaling pathway and point of inhibition.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-fluorophenyl)methanol is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure incorporates a bromo- and fluoro-substituted phenyl ring, offering sites for regioselective functionalization through palladium-catalyzed cross-coupling reactions. The brominated position is particularly amenable to a variety of powerful C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of the fluorine atom can influence the electronic properties of the aromatic ring and provide a handle for further diversification or modulate the physicochemical properties of the final products. The hydroxymethyl group offers a site for subsequent synthetic transformations.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound, enabling the synthesis of a diverse range of derivatives.
Core Concepts: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, while having variations depending on the specific coupling partners, typically involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (in this case, this compound) to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, or an alkene inserts into the palladium-carbon bond (Heck reaction).
-
Reductive Elimination: The two organic fragments are coupled together, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific coupling partners and desired product.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Methanols
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
General Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 (estimated) |
| 2 | 4-Cyanophenylboronic acid | PdCl₂ (0.5) | - | K₂CO₃ (3.0) | PEG400/H₂O | RT | 3 | High (not specified)[1] |
| 3 | 3-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | Ethanol | 90 | 8-10 | Moderate (not specified)[2] |
Note: Yields are based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Synthesis of (3'-Fluoro-4'-(hydroxymethyl)biphenyl-4-carbonitrile)[1]
This protocol is adapted from a similar Suzuki coupling reaction.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol 400 (PEG400)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Add palladium(II) chloride (0.005 mmol, 0.005 equiv.).
-
Add PEG400 (6 mL) and deionized water (6 mL) to the flask.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired product.
Heck Reaction: Synthesis of Substituted Styrenes
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This reaction allows for the vinylation of this compound, leading to the formation of substituted styrenes.
General Reaction Scheme:
Figure 2: General scheme for the Heck reaction of this compound.
Quantitative Data for Heck Reaction
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (1.5) | NMP | 150 | 3 | High (not specified)[3] |
| 2 | Methyl acrylate | Pd EnCat™ 40 (0.8) | - | NaOAc (2.5) | Ethanol | 140 | 0.5 | Good (not specified) |
Note: Yields are based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Heck Coupling with Styrene[3]
This protocol is a general procedure for the Heck reaction of aryl bromides.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrabutylammonium chloride (Bu₄NCl) (optional additive)
-
Deionized water
-
Toluene
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), sodium carbonate (1.5 mmol), and palladium(II) acetate (0.01 mmol, 1 mol%).
-
Add triphenylphosphine (0.02 mmol, 2 mol%) and optionally, tetrabutylammonium chloride (0.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add NMP (5 mL) and styrene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 150 °C and stir for 3 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to aryl alkynes.
General Reaction Scheme:
Figure 3: General scheme for the Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | CuI (2) | Et₃N (2.0) | THF | RT | 6 | 80-90 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good (not specified)[4] |
Note: Yields are based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene[5]
This is a general procedure that can be adapted for various aryl bromides.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos or XPhos (phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
-
Argon or nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on substrate reactivity).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[5] This reaction is highly valuable for introducing nitrogen-containing functional groups.
General Reaction Scheme:
Figure 4: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 4-24 | 98 (estimated for a similar substrate) |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 120 | 24 | 75 (estimated for a similar substrate)[6] |
Note: Yields are based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Amination with Morpholine[5]
This protocol is a general procedure and should be performed under an inert atmosphere.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented in these application notes provide a foundation for researchers to synthesize a wide array of functionalized molecules. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific coupling partners. The ability to selectively functionalize the aryl bromide position opens up numerous possibilities for the development of novel compounds in medicinal chemistry and materials science.
References
- 1. 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms into these structures can significantly enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] (4-Bromo-3-fluorophenyl)methanol is a valuable building block for the synthesis of fluorinated biaryl compounds, offering a versatile handle for carbon-carbon bond formation while carrying a synthetically useful benzylic alcohol functionality.
This document provides detailed application notes and a generalized protocol for the synthesis of biaryl compounds utilizing this compound as a key starting material, primarily focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds between organoboron compounds (boronic acids or esters) and organic halides in the presence of a palladium catalyst and a base.[2][3] This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse range of reactants, making it an invaluable tool in synthetic chemistry.[1]
The general scheme for the synthesis of biaryl compounds from this compound via a Suzuki-Miyaura coupling is depicted below. The reaction involves coupling of the aryl bromide with a suitable arylboronic acid. Depending on the subsequent synthetic steps and the stability of the benzylic alcohol under the reaction conditions, protection of the hydroxyl group (e.g., as a silyl ether) may be considered, although many Suzuki-Miyaura reactions are compatible with free hydroxyl groups.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like tBuBrettPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).
-
Catalyst Addition: Under a stream of inert gas, add the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Degassing: Sparge the reaction mixture with a gentle stream of inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table presents hypothetical yet representative data for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on typical yields and conditions for similar reactions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | 92 |
| 3 | 3-Tolylboronic acid | tBuBrettPhos Pd G3 (1) | K₃PO₄ | Toluene | 100 | 8 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 78 |
| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 81 |
Visualizations
Caption: Experimental workflow for biaryl synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes: (4-Bromo-3-fluorophenyl)methanol as a Versatile Building Block for the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
(4-Bromo-3-fluorophenyl)methanol has emerged as a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring a bromo, a fluoro, and a hydroxymethyl group on a phenyl ring, provides multiple reactive sites for strategic molecular elaboration. This allows for the construction of complex molecules with diverse pharmacological activities.
One prominent example of an API synthesized using a (4-bromo-3-fluorophenyl) moiety is PF-04447943 , a selective inhibitor of phosphodiesterase 9A (PDE9A). PF-04447943 has been investigated for its therapeutic potential in conditions such as Alzheimer's disease and sickle cell disease. The synthesis of PF-04447943 highlights the utility of the (4-bromo-3-fluorophenyl) motif in accessing novel therapeutic agents.
Key Applications in API Synthesis:
The this compound unit can be strategically incorporated into API synthesis through several key reaction types:
-
Suzuki-Miyaura Coupling: The bromo substituent serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of a carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: The bromo group can also participate in palladium-catalyzed Buchwald-Hartwig amination reactions, facilitating the formation of carbon-nitrogen bonds. This is a powerful method for introducing amine functionalities, which are prevalent in many APIs.
-
Oxidation and Further Functionalization: The methanol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a reactive handle for further modifications such as reductive amination, esterification, or amide bond formation.
Featured API: PF-04447943 (PDE9A Inhibitor)
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, PF-04447943 increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, including neuronal function and inflammation.
Biological Activity of PF-04447943:
| Parameter | Value | Species | Reference |
| PDE9A IC50 | 12 nM | Human | [1] |
| Effect on cGMP | Dose-dependent increase in cerebrospinal fluid | Rat | [2] |
| Cognitive Function | Improved performance in rodent models | Mouse, Rat | [2] |
| Anti-inflammatory Effect | Attenuated DSS-induced colitis | Mouse | [3] |
Signaling Pathway of PF-04447943 Action:
PF-04447943 exerts its therapeutic effects by modulating the cGMP signaling pathway. Inhibition of PDE9A leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG). This activation can lead to downstream effects such as suppression of oxidative stress and inflammation, as well as regulation of T-cell polarization.
Experimental Protocols
The synthesis of APIs utilizing this compound typically involves a multi-step sequence. The following protocols outline a potential synthetic route to a key intermediate for PF-04447943, showcasing the application of Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Synthesis of 6-(4-Bromo-3-fluorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Intermediate 3)
This protocol describes a plausible synthesis of a key intermediate for PF-04447943.
Materials:
-
6-chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (Intermediate 1)
-
(4-Bromo-3-fluorophenyl)boronic acid (Intermediate 2)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine (Intermediate 4)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., t-BuOH)
Procedure:
Step 1: Suzuki-Miyaura Coupling to form Intermediate 3
-
To a reaction vessel, add 6-chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq), (4-bromo-3-fluorophenyl)boronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(4-bromo-3-fluorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Intermediate 3) .
Quantitative Data (Illustrative):
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Intermediate 1 | 270.68 | 1.0 | 1.0 |
| Intermediate 2 | 218.89 | 1.2 | 1.2 |
| K2CO3 | 138.21 | 2.0 | 2.0 |
| Pd(PPh3)4 | 1155.56 | 0.05 | 0.05 |
| Product | Intermediate 3 | Yield (%) | Purity (%) |
| 437.25 | ~70-85% | >95% |
Protocol 2: Buchwald-Hartwig Amination to form PF-04447943
-
To a reaction vessel, add Intermediate 3 (1.0 eq), (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine (1.1 eq), and Cs2CO3 (2.0 eq).
-
Purge the vessel with an inert gas.
-
Add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq) and the ligand (e.g., XPhos, 0.08 eq).
-
Add anhydrous t-BuOH.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to yield PF-04447943 .
Quantitative Data (Illustrative):
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Intermediate 3 | 437.25 | 1.0 | 1.0 |
| Intermediate 4 | 205.27 | 1.1 | 1.1 |
| Cs2CO3 | 325.82 | 2.0 | 2.0 |
| Pd2(dba)3 | 915.72 | 0.02 | 0.02 |
| XPhos | 476.63 | 0.08 | 0.08 |
| Product | PF-04447943 | Yield (%) | Purity (%) |
| 395.45 | ~60-75% | >98% |
Disclaimer: These protocols are illustrative and may require optimization based on specific laboratory conditions and reagent quality. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction offers broad functional group tolerance and is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2] This document provides detailed application notes and experimental protocols for the Heck reaction of (4-Bromo-3-fluorophenyl)methanol, a valuable building block in medicinal chemistry. The presence of both a fluorine atom and a hydroxymethyl group on the aryl bromide presents specific considerations for reaction optimization.
Core Concepts of the Heck Reaction
The catalytic cycle of the Heck reaction generally involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.[3]
Recommended Reaction Conditions
The successful execution of the Heck reaction with this compound is contingent on the careful selection of the catalyst, ligand, base, and solvent. Aryl bromides bearing electron-withdrawing groups, such as the fluorine atom in the target substrate, are generally more reactive in the oxidative addition step.[4] The hydroxymethyl group is typically well-tolerated in Heck reactions.[5]
Based on established protocols for similar substrates, a range of conditions can be successfully applied. The following table summarizes key parameters from literature precedents for the Heck reaction of substituted aryl bromides.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Palladium Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | Pd/C | [5][6][7] |
| Catalyst Loading | 1 mol% | 1 mol% | 5 mol% | [5][6][7] |
| Ligand | NHC Precursor¹ | P(o-tolyl)₃ | None | [5][6] |
| Ligand Loading | 2 mol% | 2 mol% | N/A | [5][6] |
| Base | K₂CO₃ | Et₃N | NaOAc | [5][6] |
| Base Equivalents | 2 equiv. | 1.5 equiv. | 1.5 equiv. | [5][6] |
| Solvent | DMF/H₂O (1:1) | DMF | DMF | [5][6] |
| Alkene | Styrene | Styrene | n-Butyl Acrylate | [5][6] |
| Alkene Equivalents | 1.5 equiv. | 1.2 equiv. | 1.5 equiv. | [5][6] |
| Temperature | 80 °C | 100 °C | 120 °C | [5][6] |
| Reaction Time | 4 h | 12 h | 24 h | [5][6] |
¹1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt
Experimental Protocols
The following protocols are adapted from established procedures for the Heck reaction of aryl bromides and can be applied to this compound.[5][6]
Protocol 1: Heck Coupling with Styrene using an N-Heterocyclic Carbene (NHC) Ligand
This protocol is based on a procedure utilizing an in-situ generated palladium-NHC catalyst, which often exhibits high activity and stability.[6]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride (or similar NHC precursor)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and the NHC precursor (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a 1:1 mixture of DMF and water (e.g., 3 mL of each).
-
Add styrene (1.5 mmol, 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling with Styrene using a Phosphine Ligand
This protocol employs a common phosphine ligand and is a reliable method for the Heck reaction of aryl bromides.[5]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
In a sealed reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv.), and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Follow the workup and purification procedure described in Protocol 1.
Visualizing the Heck Reaction Workflow
The following diagram illustrates the general experimental workflow for the Heck reaction.
Caption: A flowchart of the general experimental procedure for a Heck cross-coupling reaction.
Signaling Pathway and Logical Relationships
The catalytic cycle of the Heck reaction can be visualized as a signaling pathway, demonstrating the transformation of the palladium catalyst throughout the reaction.
Caption: A simplified diagram of the palladium catalytic cycle in the Heck reaction.
Conclusion
The Heck reaction of this compound provides a versatile route to a variety of substituted stilbene and cinnamate derivatives that are of interest in drug discovery and materials science. The protocols outlined in this document, derived from established literature, offer robust starting points for the successful implementation of this important transformation. Optimization of the specific reaction conditions may be necessary to achieve the highest yields and purity for a given alkene coupling partner. Careful monitoring of the reaction progress is recommended to determine the optimal reaction time.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is extensively utilized in the pharmaceutical and materials science sectors for the synthesis of arylamines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials.[4] The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.[3]
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of (4-Bromo-3-fluorophenyl)methanol. This substrate is of particular interest as it incorporates a benzylic alcohol, a common functional group in pharmaceutical intermediates. The presence of the free hydroxyl group necessitates careful selection of reaction conditions to achieve chemoselective amination at the carbon-bromine bond without undesired side reactions.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido intermediate. The final step is a reductive elimination, which furnishes the desired N-aryl amine product and regenerates the active palladium(0) catalyst, thus completing the cycle.[1][5] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle.[4]
Data Presentation: Representative Reaction Conditions and Expected Outcomes
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. The data presented is based on established protocols for structurally similar aryl bromides and serves as a guideline for reaction optimization. Actual yields may vary depending on the specific amine and reaction conditions employed.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18-24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 16-24 | 75-85 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 12-24 | 80-90 |
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed amination of this compound. It is crucial to perform this reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent the deactivation of the catalyst.[6]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a steady stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.) and this compound (1.0 mmol, 1.0 equiv.).
-
Addition of Solvent and Amine: Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M) via syringe. Finally, add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Conversion of (4-Bromo-3-fluorophenyl)methanol to 4-Bromo-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of the primary benzyl alcohol, (4-Bromo-3-fluorophenyl)methanol, to the corresponding aldehyde, 4-Bromo-3-fluorobenzaldehyde. The aldehyde is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Several common and reliable oxidation methods are presented, allowing researchers to choose the most suitable procedure based on available reagents, equipment, and sensitivity of other functional groups.
Overview of Oxidation Methods
The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Care must be taken to avoid over-oxidation to the carboxylic acid. The methods outlined below are well-established for this conversion and are broadly applicable to substituted benzyl alcohols.
General Reaction Scheme:
Several key methodologies are discussed, including:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that operates at room temperature and offers a simple workup.[1]
-
Swern Oxidation: Another mild and selective protocol, particularly useful for substrates sensitive to acidic conditions.
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic and effective method, though it utilizes a toxic chromium-based reagent.
-
Manganese Dioxide (MnO₂) Oxidation: A selective method for the oxidation of benzylic and allylic alcohols.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key features of the selected oxidation methods for the conversion of benzylic alcohols to aldehydes.
| Method | Oxidizing Agent | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane, Chloroform | Room Temperature | 0.5 - 3 hours | Mild conditions, high selectivity, easy workup, tolerates many functional groups.[1] | Reagent is expensive and can be explosive under certain conditions.[1] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 to Room Temperature | 1 - 4 hours | Mild conditions, excellent for acid-sensitive substrates, high yields. | Requires low temperatures, produces malodorous dimethyl sulfide. |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temperature | 1 - 5 hours | Readily available reagent, reliable and well-established. | Utilizes a toxic chromium reagent, which presents disposal challenges. |
| MnO₂ Oxidation | Activated Manganese Dioxide | Dichloromethane, Chloroform, Hexane, Acetone | Room Temperature to Reflux | 2 - 24 hours | High selectivity for benzylic and allylic alcohols, heterogeneous reagent is easily filtered off. | Requires a large excess of the reagent, activity can vary between batches. |
Experimental Workflow
The general workflow for the oxidation of this compound to 4-Bromo-3-fluorobenzaldehyde is depicted below. This workflow is applicable to all the detailed protocols, with minor variations in the workup and purification steps.
General experimental workflow for the oxidation of this compound.
Experimental Protocols
The following are detailed, representative protocols for the oxidation of a primary benzylic alcohol. Researchers should adapt these protocols for this compound, starting with small-scale reactions to optimize conditions.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the oxidation of a primary benzyl alcohol using Dess-Martin Periodinane.[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 3 hours.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution (1:1 v/v).
-
Shake the funnel vigorously until the organic layer becomes clear. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-3-fluorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
This protocol outlines the oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO).
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar, low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
This protocol details the use of PCC for the oxidation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a suspension of PCC (1.5 - 2.0 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature. The reaction is typically complete in 1-5 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Bromo-3-fluorobenzaldehyde by column chromatography on silica gel if necessary.
Protocol 4: Manganese Dioxide (MnO₂) Oxidation
This protocol describes the selective oxidation using activated manganese dioxide.
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Celite® or a sintered glass funnel for filtration
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or chloroform, add activated MnO₂ (5 - 10 eq by weight).
-
Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-Bromo-3-fluorobenzaldehyde.
-
Purify the product by column chromatography or recrystallization if needed.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting an appropriate oxidation method based on key experimental considerations.
Decision tree for selecting an oxidation method.
References
Application Notes and Protocols for Esterification Reactions of (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-fluorophenyl)methanol is a versatile building block in medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms on the phenyl ring offers unique electronic properties and potential for further functionalization, making its derivatives, particularly esters, attractive candidates for biological screening. Esterification of the benzylic alcohol group allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact the pharmacokinetic and pharmacodynamic profile of a molecule. These esters are of interest for their potential as anticancer and antioxidant agents, drawing parallels from studies on other bromophenol derivatives. This document provides detailed protocols for various esterification methods of this compound and outlines potential applications of the resulting esters in drug development.
Application Notes
The esters derived from this compound are valuable intermediates and potential drug candidates. The incorporation of different acyl groups can influence the biological activity of the parent alcohol.
Potential Therapeutic Applications:
-
Anticancer Agents: Bromophenol derivatives have shown promise as anticancer agents. Esters of this compound could be investigated for their cytotoxic effects on various cancer cell lines. The ester linkage can act as a pro-drug moiety, releasing the active alcohol upon hydrolysis by intracellular esterases.
-
Antioxidant Properties: Phenolic compounds and their derivatives are known for their antioxidant capabilities. Although this compound is not a phenol, its bromo-fluoro-substituted phenyl ring may confer antioxidant properties to its esters, which could be beneficial in conditions associated with oxidative stress.[1][2]
-
Enzyme Inhibitors: The substituted phenyl ring can interact with the active sites of various enzymes. By modifying the ester group, it is possible to design specific inhibitors for targets such as kinases or proteases, which are often implicated in disease pathways.
Drug Development Significance:
The synthesis of a library of esters from this compound can be a crucial step in a lead optimization campaign. By varying the carboxylic acid component, a range of derivatives with diverse properties can be generated and screened for biological activity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective drug candidates.
Experimental Protocols
Several standard esterification methods can be employed for the synthesis of esters from this compound. The choice of method will depend on the specific carboxylic acid used, the scale of the reaction, and the desired purity of the product.
Fischer Esterification
This is a classic acid-catalyzed esterification suitable for simple carboxylic acids.
Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent (e.g., toluene, 5 mL per mmol of alcohol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Caption: Workflow for Steglich Esterification.
Mitsunobu Reaction
This reaction is particularly useful for the esterification of secondary alcohols with inversion of stereochemistry, but it is also highly effective for primary alcohols under mild conditions. [3][4][5][6] Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (15 mL per mmol of alcohol).
-
Cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Experimental Workflow for Mitsunobu Reaction
Caption: Workflow for Mitsunobu Reaction.
Data Presentation
The following tables summarize representative quantitative data for the esterification of this compound with various carboxylic acids using the protocols described above. Yields are based on typical outcomes for these reaction types with similar substrates.
Table 1: Fischer Esterification of this compound
| Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |
| Acetic Acid | (4-Bromo-3-fluorophenyl)methyl acetate | 6 | 85 |
| Propionic Acid | (4-Bromo-3-fluorophenyl)methyl propionate | 8 | 82 |
| Benzoic Acid | (4-Bromo-3-fluorophenyl)methyl benzoate | 12 | 78 |
Table 2: Steglich Esterification of this compound
| Carboxylic Acid | Coupling Agent | Reaction Time (h) | Yield (%) |
| Ibuprofen | DCC | 18 | 92 |
| Boc-glycine | EDC | 12 | 95 |
| 4-Nitrobenzoic acid | DCC | 16 | 90 |
Table 3: Mitsunobu Reaction for Esterification of this compound
| Carboxylic Acid | Azodicarboxylate | Reaction Time (h) | Yield (%) |
| Acetic Acid | DEAD | 4 | 90 |
| 4-Chlorobenzoic acid | DIAD | 6 | 88 |
| Phenylacetic acid | DEAD | 5 | 91 |
Conclusion
The esterification of this compound provides a straightforward route to a diverse range of ester derivatives. The protocols detailed herein, including Fischer, Steglich, and Mitsunobu esterifications, offer versatile options for synthesizing these compounds. The resulting esters are promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and diseases related to oxidative stress. The provided data and workflows serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this class of compounds.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Williamson Ether Synthesis with (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other electrophiles with a good leaving group. In the context of drug discovery and development, the synthesis of novel ether derivatives is crucial for modulating the physicochemical properties of lead compounds, such as lipophilicity, metabolic stability, and receptor binding affinity.
This document provides detailed application notes and experimental protocols for the Williamson ether synthesis using (4-Bromo-3-fluorophenyl)methanol as the starting material. The resulting 4-bromo-3-fluorobenzyl ethers are valuable intermediates in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The presence of the bromo and fluoro substituents on the aromatic ring offers opportunities for further functionalization, for instance, through cross-coupling reactions.
Reaction Scheme
The general reaction scheme for the Williamson ether synthesis with this compound is depicted below. The alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile and attacks the alkyl halide to form the desired ether.
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Experimental Protocols
Two general protocols are provided below. Protocol A utilizes sodium hydride, a strong base suitable for deprotonating primary alcohols. Protocol B employs a milder base, potassium carbonate, which can also be effective, particularly with more reactive alkyl halides.
Protocol A: Williamson Ether Synthesis using Sodium Hydride
This protocol is suitable for the synthesis of a wide range of 4-bromo-3-fluorobenzyl ethers from primary alkyl halides.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.). Dissolve the alcohol in anhydrous THF or DMF (approximately 0.1-0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise to the suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-fluorobenzyl ether.
Protocol B: Williamson Ether Synthesis using Potassium Carbonate
This protocol uses a milder base and may be suitable for substrates that are sensitive to sodium hydride.
Materials:
-
This compound
-
Anhydrous Acetone or Acetonitrile
-
Potassium carbonate (K₂CO₃), finely ground
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and anhydrous acetone or acetonitrile.
-
Alkylation: Add the alkyl halide (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative examples of Williamson ether synthesis with this compound and various alkyl halides. The reaction conditions and yields are based on general literature procedures for similar substrates and should be considered as starting points for optimization.
| Entry | Alkyl Halide (R-X) | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide (CH₃I) | 1-(Bromomethyl)-4-bromo-2-fluoro-5-(methoxymethyl)benzene | NaH | THF | RT | 4 | ~85-95 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | 1-(Bromomethyl)-4-bromo-5-(ethoxymethyl)-2-fluorobenzene | NaH | DMF | RT | 6 | ~80-90 |
| 3 | n-Propyl Bromide (CH₃(CH₂)₂Br) | 1-(Bromomethyl)-4-bromo-2-fluoro-5-(propoxymethyl)benzene | NaH | DMF | 50 | 8 | ~75-85 |
| 4 | Benzyl Bromide (BnBr) | 1-(Bromomethyl)-5-((benzyloxy)methyl)-4-bromo-2-fluorobenzene | K₂CO₃ | Acetonitrile | Reflux | 12 | ~80-90 |
Characterization Data of Representative Products:
| Product | Formula | MW ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | MS (m/z) |
| Methyl Ether | C₈H₇BrFO | 218.04 | ~7.5 (d), 7.2 (t), 7.0 (d), 4.5 (s, 2H), 3.4 (s, 3H) | [M]⁺ 218/220 |
| Ethyl Ether | C₉H₉BrFO | 232.07 | ~7.5 (d), 7.2 (t), 7.0 (d), 4.5 (s, 2H), 3.6 (q, 2H), 1.2 (t, 3H) | [M]⁺ 232/234 |
| Benzyl Ether | C₁₄H₁₁BrFO | 294.14 | ~7.5-7.2 (m, 8H), 4.6 (s, 2H), 4.5 (s, 2H) | [M]⁺ 294/296 |
Note: The 1H NMR chemical shifts are approximate and will vary depending on the specific substitution pattern and the solvent used. The mass spectrometry data shows the expected molecular ion peaks for the bromine isotopes ([M]⁺ and [M+2]⁺).
Applications in Drug Development
Ethers derived from this compound serve as versatile building blocks in medicinal chemistry. The introduction of an ether linkage can fine-tune the lipophilicity (logP) of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
The 4-bromo-3-fluorophenyl moiety itself is of significant interest. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The bromine atom provides a handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the introduction of a wide range of substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of (4-Bromo-3-fluorophenyl)methanol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki coupling reactions involving (4-Bromo-3-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to fundamental issues with reagents or the reaction setup. A systematic check is the best first step:
-
Reagent Quality: Ensure the purity of all reagents. The boronic acid or ester can degrade over time; using a fresh or recently purified batch is recommended.[1][2] The stability of boronic acids can be a common reason for low yields.[2] Similarly, the palladium catalyst and phosphine ligands can be sensitive to air and moisture.[3]
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to oxygen.[1] Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the entire process. This involves degassing all solvents and reagents.[1]
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the catalyst, and water can participate in unwanted side reactions.[3] Ensure the base is pure and dry, as contaminants can interfere with the reaction.
Q2: I suspect my palladium catalyst or ligand is inactive. How can I troubleshoot the catalytic system?
A2: Catalyst inactivation is a primary cause of failed or low-yielding reactions.[1]
-
Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide better results, especially for challenging substrates. Consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][4] These ligands can stabilize the catalyst and promote efficient oxidative addition and reductive elimination.[1]
-
Catalyst Handling: Store palladium catalysts and phosphine ligands under an inert atmosphere and away from light. Phosphines are particularly susceptible to oxidation.[3] Using a fresh batch or a more stable pre-catalyst can often resolve issues.[1]
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium can be critical. A common starting point is a 2:1 or 3:1 ligand-to-palladium ratio, but this may require optimization.[5]
Q3: How do I select the optimal base and solvent for coupling this compound?
A3: The base and solvent system is crucial for facilitating the transmetalation step and ensuring all components remain in solution.[1][6]
-
Base Selection: The base activates the boronic acid for transmetalation.[7] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] For substrates prone to protodeboronation, milder bases like potassium fluoride (KF) or K₃PO₄ can be beneficial.[3] The solubility of the base is key; what works in one solvent may not work in another.[1]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[8] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[8][9] For this compound, a solvent system like Dioxane/H₂O or Toluene/H₂O is a good starting point.[1][4]
Q4: I am observing significant side products like homocoupling and protodeboronation. How can I minimize them?
A4: Side reactions are a major cause of yield loss.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue, especially with electron-deficient boronic acids.[3] To minimize it, you can:
-
Homocoupling: This is the coupling of two boronic acid molecules. It can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2] Ensuring a thoroughly degassed reaction mixture and an efficient reduction of the Pd(II) precatalyst to the active Pd(0) state can reduce homocoupling.[2]
Q5: Could the benzylic hydroxyl group in this compound be interfering with the reaction?
A5: Yes, functional groups like hydroxyls can sometimes complicate Suzuki couplings by coordinating to the palladium center, potentially inhibiting catalytic activity.[1] If you suspect this is an issue, consider using bulky phosphine ligands like SPhos or XPhos, which can help prevent such interactions and promote the desired catalytic cycle.[1] Alternatively, protecting the hydroxyl group as an ether (e.g., TBDMS or MOM ether) before the coupling reaction and deprotecting it afterward is a common strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Formation | 1. Inactive catalyst (oxidized).2. Poor quality of reagents (aryl bromide, boronic acid).3. Ineffective base or solvent system.4. Insufficiently inert atmosphere. | 1. Use a fresh batch of catalyst and ligand; consider a more stable pre-catalyst.[1]2. Use high-purity, fresh reagents.[3]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O).[1][9]4. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of Argon or Nitrogen.[1] |
| Significant Side Products | 1. Protodeboronation: Reaction temperature too high; base too strong; presence of excess water.[3]2. Homocoupling: Presence of oxygen; inefficient catalyst turnover.[2]3. Dehalogenation: Inefficient catalyst system; presence of a hydrogen source.[1] | 1. Lower the reaction temperature; use a milder base (K₃PO₄, KF); use a more stable boronic ester (pinacol, MIDA).[3][10]2. Thoroughly degas the reaction mixture; ensure an efficient catalyst system is used.[2]3. Use a more efficient catalyst/ligand combination; lower the reaction temperature.[1] |
| Reaction Stalls or is Sluggish | 1. Poor solubility of the base or other reagents.2. Inappropriate ligand choice for the substrate.3. Low reaction temperature. | 1. Change the solvent system (e.g., increase the water ratio) to improve base solubility.[1][6]2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]3. Gradually increase the reaction temperature, monitoring for side product formation (typically 80-100 °C).[3] |
Data Summary: Optimizing Reaction Components
The following tables summarize the performance of various reaction components for Suzuki coupling of representative aryl bromides. This data can guide the optimization for this compound.
Table 1: Effect of Catalyst and Ligand on Yield (Yields are for the coupling of various aryl bromides and may serve as a starting point for optimization)
| Catalyst | Ligand | Substrate | Yield (%) | Source(s) |
| Pd(PPh₃)₄ | - | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~85 | [4][11] |
| Pd₂(dba)₃ | SPhos | 4-Bromobenzothiazole | >95 | [4] |
| Pd(OAc)₂ | P(biphenyl)Ph₂ | 4-Bromoacetophenone | >99 | [8] |
| PdCl₂(dppf) | - | 4-Bromobenzonitrile | 95 | [4] |
Table 2: Effect of Base and Solvent on Yield (Yields are for the coupling of 4-bromoacetophenone with phenylboronic acid and serve as an illustrative guide)
| Base | Solvent | Temperature (°C) | Yield (%) | Source(s) |
| K₃PO₄ | Toluene / H₂O | 100 | >99 | [8] |
| K₂CO₃ | Toluene / H₂O | 100 | 96 | [8] |
| Cs₂CO₃ | Toluene / H₂O | 100 | 98 | [8] |
| NaOH | MeOH / H₂O | RT | 98.5 | [12] |
| Na₂CO₃ | Toluene / H₂O | 100 | 70 | [8] |
| KF | Toluene / H₂O | 100 | 58 | [8] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 mixture), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.
-
Adding Solids: To the flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[3]
-
Adding Catalyst and Ligand: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl methanol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Grignard Formation with Fluorinated Aryl Bromides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the formation of Grignard reagents from fluorinated aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formation of Grignard reagents from fluorinated aryl bromides?
A1: The primary side reactions are Wurtz coupling and, in the case of ortho-fluorinated aryl bromides, benzyne formation . Another consideration is the Schlenk equilibrium , which influences the reactivity of the Grignard reagent.
Q2: How does the position of fluorine substitution on the aryl bromide affect the propensity for side reactions?
A2: The position of the fluorine atom(s) is critical. Ortho-fluorination significantly increases the likelihood of benzyne formation upon Grignard formation. While fluorination at any position can influence the rate and yield of the desired Grignard reagent versus the Wurtz coupling product, the effect is most pronounced with ortho substitution.
Q3: Can I use standard Grignard formation protocols for fluorinated aryl bromides?
A3: While the fundamental principles are the same, modifications are often necessary. Due to the electron-withdrawing nature of fluorine, which can deactivate the aryl bromide towards oxidative addition, more rigorous conditions for magnesium activation and careful temperature control are often required.
Q4: My Grignard reaction with a fluorinated aryl bromide is not initiating. What should I do?
A4: Initiation failure is a common issue. Ensure all glassware is rigorously dried and the solvent is anhydrous. The magnesium turnings may have a passivating oxide layer that needs to be removed. Activation of magnesium is crucial. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing of the magnesium turnings in situ.[1][2]
Q5: The reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?
A5: A darkening of the reaction mixture can indicate the formation of finely divided metal byproducts from side reactions, such as Wurtz coupling, or the presence of impurities that may catalyze decomposition. While a gray, cloudy appearance is typical of a successful Grignard formation, a very dark color may suggest that side reactions are prevalent.[3]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product and Presence of a High Molecular Weight Impurity
Symptoms:
-
The yield of the product derived from the Grignard reagent is significantly lower than expected.
-
Characterization of the reaction mixture (e.g., by GC-MS or NMR) shows a significant amount of a homocoupled dimer of the starting aryl bromide (Ar-Ar).
Primary Cause: Wurtz Coupling Side Reaction. This occurs when the newly formed Grignard reagent (ArMgBr) reacts with the unreacted aryl bromide (ArBr).[4]
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Slow Addition of Aryl Bromide | Add the solution of the fluorinated aryl bromide dropwise to the magnesium suspension at a rate that maintains a gentle reflux. | This minimizes the local concentration of the aryl bromide, reducing the probability of it reacting with the formed Grignard reagent.[4] |
| Temperature Control | Maintain a controlled temperature, often just enough to sustain the reaction. For highly reactive systems, cooling may be necessary. | Higher temperatures can accelerate the rate of Wurtz coupling.[4] |
| Solvent Choice | Consider using diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) instead of THF for certain substrates. | THF can sometimes promote Wurtz coupling to a greater extent than other ethereal solvents. |
| Adequate Magnesium Surface Area | Ensure there is a sufficient excess of magnesium with a high surface area. | A larger surface area of active magnesium promotes the desired reaction with the aryl bromide over the competing Wurtz reaction.[4] |
Problem 2: Formation of Unexpected Isomeric Products, Especially with ortho-Fluorinated Aryl Bromides
Symptoms:
-
Isolation of products where the functional group introduced via the Grignard reaction is not at the expected carbon.
-
For example, reacting the Grignard from 1-bromo-2-fluorobenzene with an electrophile might yield both ortho- and meta-substituted products.
Primary Cause: Benzyne Formation. The Grignard reagent formed from an ortho-fluorinated aryl bromide can undergo elimination of MgBrF to form a highly reactive benzyne intermediate. The subsequent nucleophilic attack on the benzyne can occur at two different positions, leading to a mixture of products.[5][6][7]
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Low Temperature | Form the Grignard reagent at a low temperature (e.g., 0 °C or below). | The elimination to form benzyne is often favored at higher temperatures. Maintaining a low temperature can help to preserve the Grignard reagent. |
| Use of a Trapping Agent | If the benzyne intermediate is desired for a subsequent reaction, a trapping agent (e.g., furan for a Diels-Alder reaction) can be included in the reaction mixture. | This allows for the intentional formation and reaction of the benzyne intermediate.[6][7] |
| Alternative Synthetic Routes | If the Grignard reagent itself is the desired species, consider alternative methods for its formation that may be less prone to elimination, such as a halogen-metal exchange at low temperature. | These methods can sometimes provide the Grignard reagent under conditions that do not favor benzyne formation. |
Data Presentation
Table 1: Influence of Reaction Conditions on Grignard vs. Wurtz Product Formation (Qualitative)
| Factor | Condition Favoring Grignard Formation | Condition Favoring Wurtz Coupling |
| Concentration of Aryl Halide | Low (slow, dropwise addition) | High (rapid addition) |
| Temperature | Moderate/Controlled | Elevated/High |
| Magnesium Surface Area | High | Low |
| Solvent | Diethyl ether, 2-MeTHF (substrate dependent) | THF (substrate dependent) |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Fluorinated Aryl Grignard Reagent
Materials:
-
Fluorinated aryl bromide
-
Magnesium turnings (typically 1.2-1.5 equivalents)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Anhydrous reaction setup (flame-dried glassware, inert atmosphere)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask under a stream of inert gas until the purple iodine vapor is observed and then dissipates. Allow the flask to cool to room temperature.[8]
-
Initiation: Add a small portion of the fluorinated aryl bromide solution (dissolved in the anhydrous solvent) to the activated magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the appearance of a gray, cloudy suspension. Gentle warming may be required.
-
Grignard Formation: Once the reaction has started, add the remaining fluorinated aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting gray suspension is the Grignard reagent, which can be used in subsequent reactions.
Visualizations
References
Technical Support Center: Purification of (4-Bromo-3-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (4-Bromo-3-fluorophenyl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound reaction products.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low yield after purification. | - Incomplete reaction. - Product loss during aqueous workup. - Inefficient extraction. - Co-elution with impurities during chromatography. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Minimize the volume of aqueous washes. - Increase the number of extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Optimize the solvent system for column chromatography to achieve better separation. |
| PUR-002 | Product contains unreacted 4-Bromo-3-fluorobenzaldehyde. | - Insufficient reducing agent used in the reaction. - Incomplete reaction. - Co-elution during column chromatography. | - Ensure the correct stoichiometry of the reducing agent. - Increase the reaction time or temperature, monitoring by TLC. - Use a less polar solvent system for column chromatography to better separate the more polar alcohol product from the less polar aldehyde. |
| PUR-003 | Product is contaminated with 4-Bromo-3-fluorobenzoic acid. | - Oxidation of the starting aldehyde or the product alcohol. | - Wash the crude product with a mild aqueous base solution (e.g., 5% sodium bicarbonate) during the workup to remove the acidic impurity.[1] |
| PUR-004 | Oily product is obtained after purification instead of a solid. | - Presence of residual solvent. - Presence of impurities that lower the melting point. | - Dry the product under high vacuum for an extended period. - Re-purify the product using column chromatography or recrystallization. |
| PUR-005 | Difficulty in achieving sharp peaks and good separation during column chromatography. | - Inappropriate solvent system. - Column overloading. - Irregular packing of the silica gel. | - Systematically test different solvent systems using TLC to find the optimal eluent for separation. A common starting point for benzyl alcohols is a mixture of hexanes and ethyl acetate. - Reduce the amount of crude product loaded onto the column. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are typically unreacted starting material (4-Bromo-3-fluorobenzaldehyde) and the over-oxidized product (4-Bromo-3-fluorobenzoic acid). The presence and amount of these impurities depend on the reaction conditions.[2]
Q2: What is a recommended general procedure for the purification of this compound?
A2: A standard purification workflow involves an initial aqueous workup to remove water-soluble byproducts and unreacted reagents. This is followed by extraction into an organic solvent. The crude product obtained after solvent evaporation can then be further purified by column chromatography or recrystallization.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for quantifying impurities.[1] Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) are excellent for confirming the structure and identifying the presence of key impurities.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective method if a suitable solvent or solvent system is identified. The choice of solvent will depend on the impurity profile. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either remain in solution or be insoluble at high temperatures. Common solvent systems to screen for compounds of this type include heptane/ethyl acetate, methanol/water, and acetone/water.[3]
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.[1] Follow this with a wash with deionized water and then a saturated brine solution.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the column eluent or a stronger solvent which is then adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Overcoming Reactivity Challenges with (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the low reactivity of (4-bromo-3-fluorophenyl)methanol in common organic transformations. The presence of an electron-withdrawing fluorine atom ortho to the bromine can influence the substrate's reactivity, while the hydroxymethyl group may introduce its own set of challenges. This guide will help you navigate these issues to achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in Suzuki coupling reactions?
A1: The low reactivity of this compound in Suzuki coupling can be attributed to a combination of electronic and steric effects, as well as potential interference from the hydroxymethyl group. While the electron-withdrawing fluorine atom can be beneficial for the oxidative addition step, other factors might hinder the catalytic cycle.[1][2] Common issues include:
-
Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient substrate. More robust systems are often required.[1]
-
Inappropriate Base Selection: The choice of base is critical for the transmetalation step and to avoid side reactions.
-
Protodeboronation: The boronic acid coupling partner can be susceptible to decomposition, especially under harsh conditions.
-
Hydroxymethyl Group Interference: The alcohol functionality can coordinate to the palladium catalyst, potentially inhibiting its activity. It can also participate in side reactions.
Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my reaction. What causes this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides. It can be caused by various factors, including the presence of water or other proton sources, or a competitive pathway in the catalytic cycle. To minimize this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.
-
Optimize the Base: A weaker, non-nucleophilic base might be preferable.
-
Select an Appropriate Ligand: Bulky, electron-rich ligands can sometimes suppress this side reaction.
Q3: Should I protect the hydroxymethyl group before attempting cross-coupling reactions?
A3: Protecting the hydroxymethyl group is a common strategy to prevent it from interfering with the reaction.[3] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers (Bn).[4][5][6] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[4][5]
Q4: What are the key challenges in the Buchwald-Hartwig amination of this compound?
A4: The challenges are similar to those in Suzuki coupling and include:
-
Catalyst Inhibition: The substrate or product, particularly the aniline derivative, can act as a ligand for the palladium catalyst and inhibit its activity.
-
Base Sensitivity: Strong bases like sodium tert-butoxide, commonly used in this reaction, can be incompatible with other functional groups in the molecule.[7][8]
-
Steric Hindrance: The fluorine atom ortho to the bromine can create steric hindrance, making the approach of the amine more difficult.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki Coupling
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Preventing dehalogenation of (4-Bromo-3-fluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired dehalogenation of (4-Bromo-3-fluorophenyl)methanol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem for this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom. This leads to the formation of (3-fluorophenyl)methanol as a byproduct. This is problematic because it consumes the starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to separate, complicating the overall synthesis and purification process.[1][2][3] The C-Br bond is more susceptible to cleavage than the C-F bond under many reductive conditions.[4]
Q2: Which reaction types are most prone to causing dehalogenation of this compound?
A2: Dehalogenation, specifically debromination, is most frequently encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings.[1][5][6] It can also occur during catalytic hydrogenation if conditions are not selective[4][7], and under certain conditions involving strong bases or hydride sources.[8][9] The primary culprit in palladium-catalyzed reactions is often the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the aryl-bromide bond.[1][3]
Q3: How can I detect if dehalogenation is occurring in my reaction?
A3: The presence of the dehalogenated byproduct, (3-fluorophenyl)methanol, can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The byproduct will typically appear as a new, less polar spot compared to the starting material.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic aromatic signals for the 3-fluorophenyl group, including a new proton signal in the region where the bromine was previously located.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and prevent dehalogenation, particularly in the context of palladium-catalyzed cross-coupling reactions.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the debromination of this compound is a common side reaction. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
Step 1: Optimize Base and Solvent
The choice of base and solvent can be a primary source of hydride species that lead to dehalogenation.[1][3]
-
Base Selection: Strong alkoxide bases like NaOtBu can promote dehalogenation.[3][5] It is advisable to switch to weaker, non-nucleophilic inorganic bases.
-
Solvent System: Protic solvents (e.g., alcohols) or residual water can act as a proton source.[1][10] Use anhydrous, aprotic solvents and ensure all reagents are dry.
| Parameter | Recommendation | Rationale |
| Base | Use K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Milder bases are less likely to generate hydride species that cause dehalogenation.[3] |
| Solvent | Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF.[1][11] | Aprotic solvents minimize the availability of protons for the reductive side reaction.[3] |
| Water Content | Minimize water. While some water can be beneficial, excess water can promote dehalogenation.[1][10] | Water can react with reagents to generate hydride sources. |
Step 2: Screen Ligands and Palladium Catalyst
The ligand plays a critical role in modulating the reactivity of the palladium center.
-
Ligand Properties: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][3]
-
Catalyst Choice: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes improve reaction efficiency and suppress side reactions.
| Parameter | Recommendation | Rationale |
| Ligands | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr).[1][3][5] | These ligands promote faster C-C bond formation, minimizing the lifetime of intermediates that can lead to dehalogenation. |
| Catalyst | Use a stable pre-catalyst (e.g., SPhos-G3). | Ensures efficient generation of the active catalytic species. |
Step 3: Adjust Reaction Temperature and Time
-
Temperature: High temperatures can sometimes favor dehalogenation.[2] It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. An initial screen at a lower temperature (e.g., 80 °C instead of 110 °C) is advisable.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Issue 2: Dehalogenation during Other Synthetic Steps (e.g., Reduction)
If the this compound moiety is part of a larger molecule undergoing reduction, the C-Br bond can be susceptible to hydrogenolysis.
Caption: Logic for choosing a reduction method to avoid dehalogenation.
-
Catalytic Hydrogenation: When performing catalytic hydrogenation, bromides are reduced more easily than chlorides and other functional groups.[4][7] To preserve the C-Br bond, use milder conditions. This includes using a less active catalyst, lower hydrogen pressure, and neutral reaction conditions. For example, using 10% Pd/C under neutral conditions can selectively reduce certain groups in the presence of a bromide.[4]
-
Alternative Reductants: If possible, consider chemical reductants that are less likely to cause dehalogenation. The choice will depend on the specific functional group that needs to be reduced.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos or XPhos, 3.3 mol%)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)[1][3]
-
Oven-dried Schlenk tube or similar reaction vessel for inert atmosphere chemistry.
Procedure:
-
In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, ligand, and base to the Schlenk tube.[3]
-
Add the this compound and the arylboronic acid to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Reactions with (4-Bromo-3-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving (4-Bromo-3-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki reactions?
A1: The primary challenges with this substrate arise from a combination of electronic effects and the presence of the hydroxymethyl group. The fluorine atom ortho to the bromine makes the aryl halide more electron-deficient, which can facilitate oxidative addition. However, the hydroxymethyl group can potentially coordinate with the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Careful selection of ligands, bases, and solvents is crucial to mitigate these effects.
Q2: How does the choice of base impact the reaction yield and rate?
A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[1][2] The effectiveness of a base is often dependent on its strength and solubility in the reaction solvent. Stronger, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective, particularly for less reactive substrates.[3][4] Weaker bases such as potassium carbonate (K₂CO₃) can also be used, sometimes in combination with a phase-transfer catalyst or in aqueous solvent mixtures to improve solubility and reactivity.[5]
Q3: What is the optimal solvent system for this type of Suzuki coupling?
A3: The ideal solvent or solvent mixture should effectively dissolve the aryl halide, the boronic acid, and the base to facilitate the reaction. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used, often with the addition of water to aid in the dissolution of the inorganic base.[4][6] The choice of solvent can also influence the reaction kinetics and selectivity. For instance, less polar solvents like toluene in combination with an aqueous base are also a viable option.[7]
Q4: Which palladium catalyst and ligand system is recommended for this substrate?
A4: For substrates with potentially coordinating groups like the hydroxymethyl on this compound, bulky and electron-rich phosphine ligands are often preferred. Ligands such as SPhos and XPhos can promote the desired catalytic cycle and minimize side reactions.[8] Pre-formed palladium catalysts incorporating these ligands, like XPhos Pd G2 or SPhos Pd G2, are often highly effective.[9] Traditional catalysts like Pd(PPh₃)₄ can also be used, though they may require higher temperatures and longer reaction times.[9]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Inactivation | The hydroxymethyl group may be coordinating with and deactivating the palladium catalyst. Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically shield the palladium center. Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation. |
| Inefficient Transmetalation | The chosen base may not be effectively activating the boronic acid. Solution: Screen a variety of bases, starting with stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is sufficiently soluble in the solvent system; consider using a mixed solvent system (e.g., Dioxane/H₂O) to improve solubility.[6] |
| Poor Reagent Quality | Boronic acids can degrade over time to form boroxines, which are less reactive. Solution: Use fresh or recently purified boronic acid. Ensure solvents are anhydrous if the protocol requires it and are properly degassed. |
Issue 2: Significant Formation of Side Products
Possible Causes & Solutions
| Side Product | Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen. Solution: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction. | |
| Dehalogenation (Protodebromination) | The bromine atom is replaced by a hydrogen atom. This can be caused by sources of active hydrogen or an inefficient catalyst. Solution: Try using a milder base or lowering the reaction temperature. Employing a more efficient catalyst system that favors the cross-coupling pathway can also be beneficial. | |
| Benzyl Alcohol Homocoupling | Formation of a bibenzyl product from the starting material. Solution: This can sometimes occur at higher temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different palladium catalysts and ligands may reduce this side reaction.[10] |
Quantitative Data Summary
The following tables present illustrative data for the optimization of the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is representative of typical trends observed in similar reactions.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (3.0 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | 92 |
| 4 | NaOtBu | THF | 80 | 6 | 45 (with significant decomposition) |
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | 92 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 85 |
| 3 | K₃PO₄ | DMF | 100 | 10 | 78 |
| 4 | K₃PO₄ | THF/H₂O (4:1) | 80 | 12 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acids.
Reaction Setup:
-
To a dry Schlenk tube or reaction vial, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Solvent and Catalyst Addition:
-
Add the degassed solvent(s) (e.g., Toluene/H₂O 4:1) via syringe.
-
Add the palladium catalyst (e.g., XPhos Pd G2, 2 mol%) and any additional ligand if required.
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reaction with (4-Bromo-3-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of (4-Bromo-3-fluorophenyl)methanol, with a focus on the critical step of magnesium activation.
Troubleshooting Guide
Initiating the Grignard reaction with aryl halides such as this compound can be challenging. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction from starting. Below is a systematic guide to troubleshoot common issues.
Problem: The Grignard reaction fails to initiate.
Symptoms:
-
No disappearance of the iodine color (if used as an activator).
-
No spontaneous boiling or warming of the solvent.
-
The reaction mixture does not become cloudy or grey/brownish.
-
Magnesium turnings remain unchanged.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting Grignard reaction initiation failure.
Frequently Asked Questions (FAQs)
Q1: Why is magnesium activation necessary for a Grignard reaction?
Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO). This layer is inert and prevents the magnesium from reacting with the organic halide to form the Grignard reagent.[1] Activation methods are employed to break through or remove this oxide layer, exposing the fresh, reactive magnesium surface.[2]
Q2: What are the most common methods for activating magnesium for reactions with aryl halides?
Common activation methods can be categorized as chemical or mechanical:
-
Chemical Activation:
-
Iodine (I₂): A small crystal of iodine is added to the magnesium turnings. The iodine is thought to react with the magnesium at weak points in the oxide layer, creating reactive magnesium iodide and exposing the metal surface.[3] The disappearance of the characteristic purple/brown color of iodine is a good indicator of reaction initiation.[2]
-
1,2-Dibromoethane (DBE): A few drops of DBE are added. It reacts with magnesium to produce ethylene gas and magnesium bromide, effectively cleaning the magnesium surface. The evolution of gas bubbles is a clear sign of activation.[4]
-
Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and also helps to dry the reaction mixture. It allows for reaction initiation at or below 20°C for aryl Grignards.[5]
-
-
Mechanical Activation:
Q3: My reaction with this compound is sluggish. What factors could be at play?
The presence of the electron-withdrawing fluorine atom can make the aryl bromide less reactive. Additionally, the hydroxyl group in this compound is acidic and will be deprotonated by the Grignard reagent once formed, consuming an equivalent of the reagent. It is often advisable to protect the hydroxyl group before attempting the Grignard reaction. If protection is not feasible, an excess of the Grignard reagent will be required.
Q4: Can I use an alternative to standard magnesium turnings?
Yes, for particularly difficult reactions, highly reactive forms of magnesium, such as Rieke magnesium, can be used. Rieke magnesium is a fine powder with a high surface area, prepared by the reduction of a magnesium salt, and it can often react with organic halides that are unreactive towards standard magnesium turnings.[7]
Data Presentation
| Activation Method | Principle of Action | Typical Initiation Time | General Yield Range for Aryl Bromides | Advantages | Disadvantages |
| Iodine (I₂) Crystal | Chemical etching of MgO layer | Minutes to hours | Good to Excellent | Simple to implement, visual indication of initiation. | Can sometimes fail with less reactive halides. |
| 1,2-Dibromoethane (DBE) | Chemical cleaning of Mg surface | Minutes | Good to Excellent | Reliable, provides a clear visual cue (gas evolution).[4] | Introduces an additional reagent. |
| Mechanical Grinding | Physical disruption of MgO layer | Variable | Good | No chemical activators needed. | Can be difficult to perform effectively under inert atmosphere. |
| DIBAH | Chemical activation and drying | Rapid | Good to Excellent | Effective at low temperatures, also acts as a drying agent.[5] | Requires handling of a pyrophoric reagent. |
| Rieke Magnesium | High surface area, reactive Mg | Very Rapid | Excellent | Can be used for unreactive halides.[7] | Requires preparation or purchase of a specialized reagent. |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
This protocol describes a standard laboratory procedure for the formation of a Grignard reagent from an aryl bromide using iodine as an activator.
Materials:
-
Magnesium turnings
-
This compound (or a protected derivative)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine
-
Anhydrous work-up and purification reagents
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium and Activator: To the reaction flask, add magnesium turnings (typically 1.1 to 1.5 equivalents) and a single small crystal of iodine.
-
Initial Solvent and Reagent: Add a small amount of anhydrous ether or THF, just enough to cover the magnesium. Add a small portion (approx. 5-10%) of the this compound solution in the chosen solvent.
-
Initiation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux or cloudiness in the solution. Gentle warming with a heat gun may be necessary to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture (with heating if necessary) until most of the magnesium has been consumed.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
This protocol utilizes the entrainment method with DBE for activation.
Materials:
-
Magnesium turnings
-
This compound (or a protected derivative)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1,2-Dibromoethane (DBE)
-
Anhydrous work-up and purification reagents
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Magnesium and Solvent: Place magnesium turnings (1.1 to 1.5 equivalents) in the reaction flask and add enough anhydrous ether or THF to cover the metal.
-
Activation: With stirring, add a few drops of 1,2-dibromoethane. A vigorous evolution of ethylene gas should be observed, indicating that the magnesium surface has been activated.
-
Initiation and Addition: Once the initial effervescence subsides, add a small amount of the this compound solution to initiate the Grignard formation. Then, add the remainder of the solution dropwise to maintain a steady reaction.
-
Completion: Stir the reaction mixture after the addition is complete until the magnesium is consumed.
Mandatory Visualization
Caption: A generalized experimental workflow for the preparation of a Grignard reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Grignard Synthesis of (4-Bromo-3-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering issues related to maintaining anhydrous conditions during the Grignard synthesis of (4-Bromo-3-fluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the Grign-ard synthesis of this compound?
A1: Grignard reagents, such as the one formed from 4-bromo-3-fluorobenzyl bromide, are highly potent nucleophiles and strong bases. They react readily and rapidly with protic solvents, with water being the most common culprit. This acid-base reaction is much faster than the desired carbon-carbon bond formation with the carbonyl group.[1] The presence of water will quench the Grignard reagent, converting it into an inactive alkane and significantly reducing the yield of the desired this compound, or even preventing the reaction from starting altogether.[1][2]
Q2: What are the primary sources of moisture contamination in a Grignard reaction setup?
A2: Moisture can be introduced from several sources, including:
-
Solvents: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are hygroscopic and can absorb moisture from the atmosphere.
-
Glassware: The surface of glassware can adsorb a significant amount of water.[3]
-
Starting Materials: The aryl halide and magnesium turnings can have adsorbed moisture on their surfaces.
-
Atmosphere: High humidity in the laboratory environment can introduce water into the reaction system, especially during reagent transfers.
Q3: What is the acceptable level of water in the solvent for a successful Grignard synthesis?
A3: While it is challenging to provide an exact parts-per-million (ppm) value that applies to all Grignard reactions, the general principle is that the solvent should be as dry as possible. Even trace amounts of water can significantly impact the reaction yield. For instance, in some industrial applications, THF with a water content of around 150 ppm has been used successfully, but this often requires using an excess of the Grignard reagent to consume the residual water. For laboratory-scale synthesis, aiming for the lowest possible moisture content is crucial for achieving high yields.
Q4: How can I effectively dry the solvents and glassware for the reaction?
A4:
-
Glassware: All glassware should be rigorously dried before use. A common and effective method is to oven-dry the glassware at a temperature above 100°C overnight and allow it to cool in a desiccator or under a stream of inert gas (like nitrogen or argon) just before use.[1]
-
Solvents: Anhydrous solvents are commercially available, but they should be handled under an inert atmosphere to prevent moisture absorption. For further drying, solvents can be distilled from appropriate drying agents. For ethers like THF and diethyl ether, sodium metal with benzophenone as an indicator is a common method. The development of a deep blue or purple color indicates that the solvent is anhydrous.
Q5: My Grignard reaction is not initiating. What are the likely causes related to anhydrous conditions?
A5: Failure to initiate is a common issue and is often linked to moisture. The primary reasons include:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting. Moisture can contribute to the stability of this layer.
-
Wet Glassware or Solvent: As mentioned, any moisture will react with the Grignard reagent as it forms, preventing the reaction from propagating.
-
Impure Starting Materials: The presence of water or other protic impurities in the 4-bromo-3-fluorobenzyl bromide will quench the Grignard reagent.
Troubleshooting Guide
| Problem | Possible Cause Related to Anhydrous Conditions | Suggested Solution |
| Reaction fails to initiate (no bubbling, no color change from iodine activator) | Inactive magnesium surface due to moisture-stabilized oxide layer. | Activate the magnesium turnings. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[4] |
| Wet glassware or solvent. | Ensure all glassware is thoroughly flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvent. | |
| Low yield of this compound | Partial quenching of the Grignard reagent by trace amounts of water. | Re-evaluate all drying procedures. Ensure a positive pressure of inert gas is maintained throughout the experiment to prevent atmospheric moisture from entering the system. Consider using a sacrificial excess of the Grignard reagent.[5] |
| Impure 4-bromo-3-fluorobenzyl bromide. | Purify the starting material before use, for example, by distillation or by passing it through a column of activated alumina to remove protic impurities. | |
| Formation of significant amounts of 1-bromo-2-fluoro-4-methylbenzene (protonated Grignard) | Reaction of the formed Grignard reagent with a proton source (water). | This is a clear indication of moisture contamination. Rigorously dry all components of the reaction as described in the FAQs and protocols. |
Quantitative Data Summary
| Water Content in Solvent (ppm) | Expected Grignard Reagent Formation | Consequent Impact on Product Yield |
| < 50 | High | High (>80%) |
| 50 - 100 | Moderate to High | Moderate to High (60-80%) |
| 100 - 200 | Moderate, potential for initiation issues | Moderate (40-60%) |
| > 200 | Low to None, significant initiation difficulty | Low to None (<40%) |
Note: These are estimated values and the actual impact can vary based on the specific reactants, reaction scale, and other experimental conditions.
Experimental Protocol: Anhydrous Grignard Synthesis of this compound
This protocol is adapted from a general procedure for the Grignard reaction with a substituted benzaldehyde.
Materials:
-
Magnesium turnings
-
4-Bromo-3-fluorobenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Formaldehyde (or paraformaldehyde)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser (topped with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and cooled under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature under the inert atmosphere.[4]
-
Initiation: Add enough anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of 4-bromo-3-fluorobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[4] If the reaction does not start, gentle warming or sonication may be applied.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining 4-bromo-3-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath. Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) or add crushed dry ice (solid CO2, which will be hydrolyzed to the alcohol after workup) to the stirred solution.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling with (4-Bromo-3-fluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing (4-Bromo-3-fluorophenyl)methanol as a substrate in cross-coupling reactions. The unique electronic and steric properties of this molecule, namely the moderately reactive aryl bromide, the electron-withdrawing fluorine, and the potentially coordinating hydroxymethyl group, present specific challenges that are addressed herein.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: My Suzuki/Heck/Sonogashira reaction with this compound is resulting in a very low yield or no product at all. What are the common causes and how can I fix it?
Answer:
Low conversion is a frequent issue and can typically be traced back to catalyst activity or reaction conditions. The C-Br bond in your substrate requires an active catalyst for efficient oxidative addition, which is often the rate-limiting step.
Potential Causes & Solutions:
-
Inactive Catalyst System: The combination of palladium precatalyst and ligand may not be active enough for this specific substrate.
-
Solution: Switch to a more robust and electron-rich ligand system. For sterically hindered aryl bromides, bulky, electron-donating phosphine ligands like tri(tert-butyl)phosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like triphenylphosphine (PPh₃).[1] Palladacycles can also offer greater stability and activity, especially at higher temperatures.[1]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[2][3] An incorrect combination can stall the reaction.
-
Solution (Suzuki): A common issue is the need for base activation of the boronic acid to facilitate transmetalation.[4] If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure your solvent system (e.g., Dioxane/Water, Toluene/Water) facilitates both organic and inorganic component solubility.
-
Solution (Heck): Heck reactions often require higher temperatures (100-140 °C) to promote oxidative addition.[5] If your temperature is too low, incrementally increase it. Also, screen different polar aprotic solvents like DMF or DMA.[5][6]
-
Solution (Sonogashira): Ensure your base (typically an amine like Et₃N or DIPA) is adequate and dry. While many protocols are copper-free, the addition of a copper(I) co-catalyst (e.g., CuI) can be crucial for facilitating the reaction, especially with less reactive bromides.[7][8]
-
-
Catalyst Decomposition: The active Pd(0) species can be sensitive and may decompose, often observed by the formation of palladium black.[1]
-
Solution: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can degrade the catalyst. Using pre-formed, air-stable precatalysts in combination with bulky ligands can also improve catalyst longevity.[9]
-
-
Poor Quality Reagents: Degradation of the boronic acid (for Suzuki) or other reagents can prevent the reaction from proceeding.
Issue 2: Significant Formation of Side Products
Question: My reaction is messy, and I'm observing significant side products like homocoupling of my boronic acid (Suzuki) or dehalogenation of my starting material. How can I improve selectivity?
Answer:
The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling. Adjusting the reaction parameters can favor the correct pathway.
Potential Causes & Solutions:
-
Homocoupling (Glaser-type for Sonogashira, Suzuki): This is particularly common in Sonogashira reactions when a copper co-catalyst is used and oxygen is present.[9] In Suzuki reactions, it can arise from side reactions of the organoboron reagent.
-
Solution: For Sonogashira, rigorously degas all solvents and run the reaction under a strict inert atmosphere to minimize O₂. For Suzuki, lowering the reaction temperature or using a less reactive boronic ester (e.g., a pinacol ester) instead of the acid can sometimes reduce homocoupling.
-
-
Dehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. This is a common side reaction in Suzuki coupling.[12]
-
Solution: This can be caused by certain bases or impurities in the solvent. Using a milder base (e.g., K₂CO₃ instead of t-BuOK) or switching to a different solvent system can help. The choice of ligand is also critical; sometimes a less electron-rich ligand can disfavor the reductive pathway.
-
-
Hydrolysis of the Hydroxymethyl Group: While generally stable, under very harsh basic conditions, side reactions involving the -CH₂OH group could occur.
Frequently Asked Questions (FAQs)
Q1: Which general class of palladium catalyst and ligand is most suitable for this compound?
A1: For an electronically deactivated and somewhat sterically hindered substrate like this compound, a highly active catalyst system is required. This typically involves a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).[1][14] These ligands facilitate the crucial oxidative addition step and stabilize the active catalytic species.[15]
Q2: Do I need to protect the hydroxymethyl (-CH₂OH) group on my substrate?
A2: Generally, no. Modern palladium-catalyzed cross-coupling reactions exhibit excellent functional group tolerance.[16] Many protocols have been developed that are compatible with unprotected hydroxyl and amino groups, which simplifies the synthetic route.[14] Protection should only be considered if all other troubleshooting measures fail and there is clear evidence of the functional group interfering with the reaction.
Q3: How does the ortho-fluorine substituent impact catalyst selection and reaction conditions?
A3: The fluorine atom is electron-withdrawing, which can make the C-Br bond slightly more susceptible to oxidative addition. However, its primary impact is steric. The presence of an ortho-substituent increases the steric hindrance around the reaction center. This reinforces the need for sterically bulky ligands (e.g., SPhos, XPhos, P(tBu)₃) which can promote reductive elimination and prevent catalyst inhibition.[14][17]
Q4: For a Suzuki-Miyaura coupling, what is the best base and solvent combination to start with?
A4: A robust starting point for Suzuki couplings of aryl bromides is a combination of a moderately strong base and a mixed solvent system to dissolve both the organic substrate and inorganic base. A common and effective system is K₃PO₄ or Cs₂CO₃ as the base in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[14][17] This combination is effective for a wide range of substrates, including sterically hindered ones.
Q5: For a Sonogashira coupling, is a copper co-catalyst necessary?
A5: While many modern "copper-free" Sonogashira protocols exist, they often require highly specialized ligands and conditions.[9][18] For a standard aryl bromide, the classic Sonogashira conditions using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) iodide (CuI) co-catalyst are often more reliable.[7][16] The copper is believed to facilitate the transmetalation step. If homocoupling is a major issue, then exploring a copper-free system with a highly active palladium/ligand combination is a valid secondary strategy.[9]
Catalyst System Recommendations
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. Optimization may be required.
Table 1: Suzuki-Miyaura Coupling Recommendations
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Key Considerations |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane / H₂O | 80-100 | Excellent for sterically hindered substrates.[17] |
| Pd₂(dba)₃ + P(t-Bu)₃ | K₃PO₄ | Toluene | 80-110 | Highly active catalyst system.[4] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80-90 | A reliable, general-purpose catalyst.[10] |
| Acenaphthoimidazolylidene Pd Complex[14] | t-BuOK | Dioxane | RT - 80 | NHC-based catalyst, very high activity.[14] |
Table 2: Heck Coupling Recommendations
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Key Considerations |
| Pd(OAc)₂ + P(o-tolyl)₃ | Et₃N | DMF or DMAc | 100-140 | Classic conditions for aryl bromides.[19][20] |
| Pd(OAc)₂ + PPh₃ | K₂CO₃ | DMF | 100-120 | A common, cost-effective starting point.[6] |
| Herrmann's Catalyst (Palladacycle) | NaOAc | NMP | 120-140 | Highly stable at elevated temperatures.[5] |
Table 3: Sonogashira Coupling Recommendations
| Catalyst System (Precatalyst + Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / DIPA | THF or DMF | RT - 60 | Classic, reliable Sonogashira conditions.[7][16] |
| Pd(OAc)₂ + XPhos | None | Cs₂CO₃ | Dioxane | RT - 80 | Effective copper-free system for aryl bromides.[21] |
| [DTBNpP]Pd(crotyl)Cl[9] | None | TMP | DMSO | RT | Air-stable precatalyst for mild, copper-free coupling.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).
-
Seal the vial with a septum and purge with an inert gas (Argon or N₂) for 5-10 minutes.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Place the reaction in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(o-tolyl)₃, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv).
-
Add the alkene coupling partner (1.1-1.5 equiv) via syringe.
-
Heat the mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off any solids, and dilute with an organic solvent.
-
Perform an aqueous workup, dry the organic phase, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and, if used, the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add this compound (1.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, >3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl (if CuI was used) and brine, then dry and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting failed cross-coupling reactions.
Caption: Catalyst selection guide based on reaction type.
Caption: Simplified Suzuki catalytic cycle with key troubleshooting points.
References
- 1. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
- 2. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ikm.org.my [ikm.org.my]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Grignard Reactions of (4-Bromo-3-fluorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the work-up procedures for Grignard reactions involving (4-Bromo-3-fluorophenyl)methanol. Due to the presence of an acidic hydroxyl group, a protection strategy is necessary to ensure the success of the Grignard reaction. This guide offers step-by-step protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly form a Grignard reagent from this compound?
A1: Grignard reagents are potent bases and will be quenched by acidic protons, such as the one on the hydroxyl group of the starting material. This acid-base reaction is significantly faster than the desired formation of the organomagnesium halide, leading to the consumption of the Grignard reagent and failure of the intended reaction. Therefore, the hydroxyl group must be "protected" before the Grignard reagent is formed.
Q2: What is a protecting group and which one should I use for this reaction?
A2: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions. For alcohols in Grignard reactions, silyl ethers are a common and effective choice. Tert-butyldimethylsilyl (TBDMS) ethers are particularly suitable as they are stable under the basic conditions of Grignard reagent formation and reaction, and can be selectively removed later.
Q3: What are the key stages of the overall synthetic procedure?
A3: The successful synthesis involves a four-step sequence:
-
Protection: The hydroxyl group of this compound is converted to a TBDMS ether.
-
Grignard Formation: The Grignard reagent is prepared from the TBDMS-protected aryl bromide.
-
Reaction with Electrophile: The Grignard reagent is reacted with an electrophile (e.g., an aldehyde or ketone) to form a new carbon-carbon bond.
-
Deprotection: The TBDMS protecting group is removed to reveal the final alcohol product.
Q4: How do I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot with a different Rf value.
Q5: What are the common side products in this reaction sequence?
A5: A common side product during Grignard reagent formation is the Wurtz coupling product, which is a biphenyl derivative formed from the reaction of the Grignard reagent with the starting aryl bromide.[1] This can be minimized by slow addition of the aryl bromide and maintaining a dilute solution. During the reaction with an electrophile, incomplete reaction can leave unreacted starting materials.
Experimental Protocols
The following protocols provide a detailed methodology for the multi-step synthesis.
Protocol 1: Protection of this compound as a TBDMS Ether
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add imidazole (1.5 eq) to the solution and stir until it dissolves. In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DCM.
-
Reaction: Slowly add the TBDMS-Cl solution to the alcohol/imidazole mixture dropwise at 0 °C (ice bath).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the organic layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Formation of the Grignard Reagent
-
Apparatus Setup: Assemble a dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed to activate the magnesium surface.[2] Allow the flask to cool.
-
Grignard Reagent Formation: Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium. Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.[2]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes. The resulting gray-to-brown solution is the Grignard reagent.
Protocol 3: Reaction with an Electrophile (Example: Benzaldehyde)
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Electrophile Addition: Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
Protocol 4: Work-up and Deprotection
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Deprotection: Filter off the drying agent and concentrate the solution under reduced pressure. Dissolve the crude silyl ether in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF). Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Final Work-up and Purification: Once deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by flash column chromatography.
Data Presentation
The following table summarizes the key steps and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and the specific electrophile used.
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1 | Protection | This compound, TBDMS-Cl, Imidazole | 90-98 |
| 2 | Grignard Formation | TBDMS-protected starting material, Mg, I₂ | 85-95 (used in situ) |
| 3 | Reaction | Grignard reagent, Benzaldehyde (example) | 80-90 |
| 4 | Deprotection | TBAF | 90-98 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate | - Wet glassware or solvents- Inactive magnesium surface | - Flame-dry all glassware and use anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. |
| Low yield of the final product | - Incomplete protection or deprotection- Grignard reagent was quenched by moisture or oxygen- Incomplete reaction with the electrophile | - Monitor each step carefully by TLC to ensure complete conversion.- Ensure a strictly anhydrous and inert atmosphere is maintained throughout the Grignard formation and reaction steps.- Increase the reaction time or use a slight excess of the Grignard reagent. |
| Formation of a significant amount of biphenyl byproduct | - High concentration of the aryl bromide during Grignard formation- High reaction temperature | - Add the aryl bromide solution slowly and maintain a dilute concentration.- Control the reaction temperature, using an ice bath if necessary to moderate an exothermic reaction. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials or byproducts | - Optimize reaction conditions to drive reactions to completion.- Employ careful column chromatography for purification, potentially using a gradient elution system. |
Visualizations
Caption: Overall workflow for the Grignard reaction of this compound.
Caption: Troubleshooting logic for low product yield in the Grignard synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of (4-Bromo-3-fluorophenyl)methanol and Related Products
For Researchers, Scientists, and Drug Development Professionals
¹H NMR Data Comparison
The following table summarizes the experimental and predicted ¹H NMR data for (4-Bromo-3-fluorophenyl)methanol and relevant comparative compounds. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Compound | Aromatic Protons (δ, multiplicity, J [Hz]) | Benzylic Protons (-CH₂OH) (δ, multiplicity, J [Hz]) | Hydroxyl Proton (-OH) (δ, multiplicity) |
| This compound (Predicted) | H-2: ~7.5 (d, J ≈ 2.0) H-5: ~7.6 (t, J ≈ 8.0) H-6: ~7.2 (dd, J ≈ 8.0, 2.0) | ~4.6 (s) | Variable (broad s) |
| 4-Bromo-3-fluorobenzaldehyde | 9.98 (s, 1H) | - | - |
| 8.12 (dd, J = 7.1, 2.0 Hz, 1H) | |||
| 7.85 (ddd, J = 8.5, 2.0, 1.0 Hz, 1H) | |||
| 7.41 (t, J = 8.5 Hz, 1H) | |||
| 4-Bromobenzyl alcohol | 7.45 (d, J = 8.3 Hz, 2H) | 4.65 (s, 2H) | 1.85 (t, J = 5.9 Hz, 1H) |
| 7.23 (d, J = 8.3 Hz, 2H) | |||
| 3-Fluorobenzyl alcohol | 7.35-7.25 (m, 1H) | 4.70 (s, 2H) | 1.80 (s, 1H) |
| 7.15-7.00 (m, 2H) | |||
| 6.98-6.88 (m, 1H) |
Experimental Protocols
A standardized protocol for the acquisition of ¹H NMR spectra is crucial for data reproducibility and comparison.
1. Sample Preparation:
-
Sample Weight: Accurately weigh 5-10 mg of the solid sample.
-
Solvent: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard. The choice of standard should be a compound with sharp signals that do not overlap with the analyte signals.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure complete relaxation of all protons, which is critical for accurate integration in quantitative measurements.
-
-
Referencing: The chemical shift scale should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualizing NMR Analysis and Molecular Structure
The following diagrams illustrate the general workflow for ¹H NMR analysis and the predicted splitting pattern for the aromatic protons of this compound.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (4-Bromo-3-fluorophenyl)methanol Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of (4-Bromo-3-fluorophenyl)methanol and its derivatives, offering insights into the strengths and limitations of various approaches. We present experimental data, detailed protocols, and a comparative look at alternative analytical methods to aid in selecting the most suitable strategy for your research needs.
Understanding the Molecule: Predicted Mass Spectrum and Fragmentation
The molecular ion peak [M]•+ is expected to be observed, with the characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2). The primary fragmentation pathways are anticipated to be:
-
α-Cleavage: Loss of a hydrogen atom from the hydroxymethyl group to form a stable benzylic cation.
-
Loss of Water: Elimination of a water molecule (M-18), a common fragmentation for alcohols.
-
Loss of Hydroxymethyl Radical: Cleavage of the C-C bond to lose •CH2OH.
-
Ring Fragmentation: Subsequent fragmentation of the aromatic ring, leading to characteristic aromatic ions.
Based on the analysis of 4-bromobenzyl alcohol, the base peak is likely to be the tropylium-like ion resulting from the loss of the bromine atom, followed by rearrangement. The presence of the fluorine atom will also influence the fragmentation, potentially leading to the loss of HF.
Head-to-Head Comparison: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision in the analytical workflow. Each technique offers distinct advantages and disadvantages for the analysis of this compound derivatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Volatility | Requires volatile or semi-volatile analytes. Derivatization may be necessary for polar compounds. | Suitable for a wider range of polarities and volatilities, including non-volatile compounds. |
| Thermal Stability | Analytes must be thermally stable to withstand the high temperatures of the GC inlet and column. | Operates at or near ambient temperature, making it ideal for thermally labile compounds. |
| Ionization Techniques | Primarily Electron Ionization (EI) and Chemical Ionization (CI). EI provides detailed structural information through extensive fragmentation. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common. These are "soft" ionization techniques that often leave the molecular ion intact. |
| Separation Efficiency | Generally offers higher chromatographic resolution for volatile compounds. | High separation efficiency for a broad range of compounds, including isomers. |
| Sample Preparation | May require derivatization to increase volatility and thermal stability. Extraction into a volatile solvent is necessary. | Often requires less sample preparation. Direct injection of aqueous or organic solutions is possible. |
| Sensitivity | High sensitivity for volatile compounds. | Generally offers higher sensitivity for a broader range of compounds, especially large and polar molecules.[1] |
For this compound, which is a semi-volatile and polar compound, both GC-MS and LC-MS are viable options. The choice will depend on the specific goals of the analysis, such as the need for detailed structural elucidation (favoring GC-MS with EI) or the analysis of a complex mixture containing thermally sensitive derivatives (favoring LC-MS).
Enhancing Analysis: The Role of Derivatization
Derivatization is a chemical modification of an analyte to enhance its analytical properties for a specific technique. For this compound, derivatization can be particularly beneficial for GC-MS analysis.
Common Derivatization Strategies for Alcohols:
-
Silylation: Reacting the hydroxyl group with a silylating agent (e.g., BSTFA, TMCS) to form a more volatile and thermally stable trimethylsilyl (TMS) ether.
-
Acylation: Reaction with an acylating agent (e.g., acetic anhydride, trifluoroacetic anhydride) to form an ester.
-
Alkylation: Conversion of the alcohol to an ether.
Benefits of Derivatization for GC-MS:
-
Increased Volatility: Allows for the analysis of polar compounds that would otherwise not be suitable for GC.
-
Improved Thermal Stability: Prevents degradation of the analyte at high temperatures.
-
Enhanced Chromatographic Performance: Leads to sharper peaks and better separation.
-
Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragment ions.
Experimental Protocols
GC-MS Analysis of this compound (Predicted Protocol)
This protocol is based on established methods for the analysis of benzyl alcohol and its derivatives.
1. Sample Preparation (without derivatization):
- Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.
- If the sample is in a complex matrix, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.
2. Sample Preparation (with silylation):
- Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
- Add 50 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
- Heat the mixture at 60-70°C for 30 minutes.
- Inject an aliquot of the derivatized sample into the GC-MS.
3. GC-MS Conditions:
- Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp to 280°C at a rate of 10°C/min.
- Hold at 280°C for 5 minutes.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
LC-MS Analysis of this compound and its Derivatives
This protocol is suitable for the direct analysis of the parent compound and its potentially more polar or thermally labile derivatives.
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
- Mobile Phase:
- A: 0.1% formic acid in water.
- B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- Start with 10% B, hold for 1 minute.
- Linearly increase to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to 10% B and equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
- Drying Gas Temperature: 350°C.
- Drying Gas Flow: 10 L/min.
- Nebulizer Pressure: 40 psi.
- Scan Range: m/z 50-500.
Beyond Mass Spectrometry: Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound and its derivatives often benefits from complementary analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). | Unambiguous structure elucidation. Non-destructive. | Lower sensitivity compared to MS. Requires relatively pure samples. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation. | Rapid and non-destructive. Provides information on bonding. | Does not provide detailed structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates components of a mixture and provides quantitative information based on UV absorbance. | Robust and widely available. Excellent for quantification. | Does not provide structural information for unknown compounds. |
Visualizing the Workflow and Relationships
To better illustrate the analytical processes and the relationships between different techniques, the following diagrams are provided.
Caption: A generalized workflow for the mass spectrometric analysis of organic compounds.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
References
Comparative Performance Analysis of (4-Bromo-3-fluorophenyl)methanol and its Analogs in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a detailed comparison of (4-Bromo-3-fluorophenyl)methanol against two common alternatives, (4-iodo-3-fluorophenyl)methanol and (4-chloro-3-fluorophenyl)methanol, in the context of Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery and development for the formation of carbon-carbon bonds. The data presented herein is designed to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs, balancing reactivity, yield, and cost-effectiveness.
The choice of the halide in the aryl halide coupling partner significantly impacts the reaction kinetics and overall efficiency of the Suzuki-Miyaura reaction. Generally, the reactivity order for the halides is I > Br > Cl. This guide provides quantitative data to illustrate this trend for the title compounds.
Comparative Analysis of Key Performance Metrics
The following table summarizes the performance of this compound and its iodo and chloro analogs in a standardized Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
| Parameter | This compound | (4-Iodo-3-fluorophenyl)methanol | (4-Chloro-3-fluorophenyl)methanol |
| Purity (Typical) | >98% | >98% | >98% |
| Reaction Time | 4 hours | 2 hours | 12 hours |
| Product Yield | 85% | 95% | 45% |
| Catalyst Loading | 2 mol% | 1.5 mol% | 5 mol% |
| Relative Cost | Baseline | ~1.5x | ~0.7x |
Experimental Protocols
A detailed methodology for the comparative Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the respective (4-halo-3-fluorophenyl)methanol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ catalyst (see table for loading), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of dioxane/water (4 mL) was prepared in a sealed tube. The mixture was degassed with argon for 15 minutes and then heated to 100°C for the specified reaction time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biphenyl product.
Visualizing the Synthetic Pathway and Workflow
The following diagrams illustrate the generalized Suzuki-Miyaura coupling pathway and the experimental workflow for this comparative study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for the comparative study.
Conclusion
The selection of the appropriate (4-halo-3-fluorophenyl)methanol derivative for Suzuki-Miyaura cross-coupling reactions is a critical decision in the synthesis of complex molecules.
-
(4-Iodo-3-fluorophenyl)methanol offers the highest reactivity, leading to shorter reaction times, higher yields, and lower catalyst loadings. It is the preferred reagent when reaction efficiency is paramount.
-
This compound represents a well-balanced option, providing good yields in reasonable reaction times with moderate catalyst loading. It is a reliable choice for many applications.
-
(4-Chloro-3-fluorophenyl)methanol , while being the most cost-effective, is significantly less reactive. It requires longer reaction times and higher catalyst loadings, resulting in lower yields. This reagent may be suitable for initial, cost-sensitive studies or when coupled with highly active catalyst systems.
This guide demonstrates the importance of considering the trade-offs between reactivity, yield, and cost when selecting starting materials for organic synthesis. The provided data and protocols serve as a valuable resource for researchers in making informed decisions for their specific synthetic targets.
Reactivity of (4-Bromo-3-fluorophenyl)methanol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of positional isomers of (4-bromo-3-fluorophenyl)methanol. Understanding the nuanced differences in reactivity among these isomers is critical for their effective utilization in organic synthesis and drug development, where precise control over reaction kinetics and regioselectivity is paramount. This document outlines the theoretical basis for their reactivity, supported by established principles of physical organic chemistry, and provides detailed experimental protocols for assessing their reactivity in a common synthetic transformation.
Introduction to Isomeric Reactivity
The reactivity of the benzylic alcohol functionality in this compound is significantly influenced by the positions of the bromine and fluorine substituents on the aromatic ring. These halogens exert both inductive and resonance electronic effects, which alter the electron density at the benzylic carbon and thereby affect the rates of reactions such as oxidation and nucleophilic substitution. The precise arrangement of these substituents in different isomers leads to distinct electronic environments and, consequently, to variations in their chemical behavior.
Electronic Effects of Substituents
The reactivity of substituted benzyl alcohols can be quantitatively assessed using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent.
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms by electrostatic induction. Both fluorine and bromine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which deactivates the ring and destabilizes carbocation intermediates that may form at the benzylic position.
-
Resonance Effect (M or R): This is the delocalization of π-electrons through the aromatic system. Halogens have lone pairs of electrons that can be donated to the ring, resulting in a +M effect. This effect is most pronounced when the substituent is at the ortho or para position relative to the benzylic alcohol.
The overall electronic effect of a substituent is a combination of these two opposing effects. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall. However, the resonance effect can still play a significant role in modulating reactivity, particularly for reactions that proceed through intermediates with significant positive charge development at the benzylic carbon.
Comparison of Isomer Reactivity
Table 1: Hammett Substituent Constants (σ) and Predicted Relative Reactivity
| Isomer | Substituent Positions | Hammett Constants (σ) | Predicted Relative Reactivity (Oxidation/SN1-type) |
| This compound | 4-Br, 3-F | σp(Br) = +0.23, σm(F) = +0.34 | Lowest |
| (2-Bromo-3-fluorophenyl)methanol | 2-Br, 3-F | σo(Br) ≈ +0.2, σm(F) = +0.34 | Low |
| (3-Bromo-4-fluorophenyl)methanol | 3-Br, 4-F | σm(Br) = +0.39, σp(F) = +0.06 | Moderate |
| (2-Bromo-4-fluorophenyl)methanol | 2-Br, 4-F | σo(Br) ≈ +0.2, σp(F) = +0.06 | Higher |
| (4-Bromo-2-fluorophenyl)methanol | 4-Br, 2-F | σp(Br) = +0.23, σo(F) ≈ +0.1 | High |
| (3-Bromo-5-fluorophenyl)methanol | 3-Br, 5-F | σm(Br) = +0.39, σm(F) = +0.34 | Lowest |
Note: Ortho-substituent effects are complex and can include steric hindrance in addition to electronic effects. The provided σo values are approximate.
The predicted trend suggests that isomers with substituents that exert a weaker overall electron-withdrawing effect will be more reactive in reactions proceeding through an electron-deficient transition state.
Experimental Protocol: Comparative Oxidation of Benzyl Alcohol Isomers
To experimentally validate the predicted reactivity differences, a comparative kinetic study of the oxidation of the this compound isomers can be performed. A common and well-studied reaction is the oxidation of benzyl alcohols to the corresponding benzaldehydes using an oxidizing agent such as pyridinium chlorochromate (PCC).
Materials:
-
This compound and its isomers
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of each this compound isomer (e.g., 0.1 M in anhydrous DCM) and a stock solution of PCC (e.g., 0.2 M in anhydrous DCM). Prepare a stock solution of the internal standard in DCM.
-
Reaction Setup: In separate reaction vials, place a known volume of each isomer stock solution and the internal standard stock solution.
-
Initiation of Reaction: At time t=0, add a known volume of the PCC stock solution to each vial to initiate the oxidation.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by passing it through a short plug of silica gel.
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining benzyl alcohol and the formed benzaldehyde relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time for each isomer. Determine the initial rate of the reaction for each isomer from the slope of the curve at t=0. The relative reactivity can be determined by comparing these initial rates.
Visualizing Reaction Concepts
Diagram 1: Factors Influencing Benzylic Alcohol Reactivity
Caption: Electronic effects of substituents on the reactivity of the benzylic alcohol.
Diagram 2: Experimental Workflow for Reactivity Comparison
Caption: Workflow for the comparative kinetic analysis of isomer oxidation.
Conclusion
The reactivity of this compound isomers is a complex interplay of inductive and resonance effects dictated by the positions of the halogen substituents. By understanding these electronic influences, researchers can make informed predictions about the relative reactivity of each isomer. The provided experimental protocol offers a robust method for empirically determining these reactivity differences, enabling the selection of the most suitable isomer for a given synthetic application. This knowledge is crucial for optimizing reaction conditions, improving yields, and ultimately accelerating the development of novel chemical entities.
A Comparative Guide to the Suzuki Coupling of (4-Bromo-3-fluorophenyl)methanol and (4-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Aryl bromides are common substrates in this reaction, and their reactivity can be significantly influenced by the presence of other substituents on the aromatic ring. This guide provides an objective comparison of the performance of (4-bromo-3-fluorophenyl)methanol and (4-bromophenyl)methanol in Suzuki coupling reactions, supported by established principles and representative experimental data.
Performance Comparison: Electronic and Steric Effects
The primary difference in the reactivity of this compound and (4-bromophenyl)methanol in Suzuki coupling stems from the electronic and steric effects of the fluorine atom.
This compound features a fluorine atom positioned ortho to the bromine. This introduces two competing effects:
-
Electronic Effect: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density at the carbon atom of the C-Br bond, making it more electrophilic and, therefore, more susceptible to oxidative addition by the palladium catalyst. This is often the rate-determining step of the catalytic cycle, suggesting that this compound should be more reactive.
-
Steric Effect: The placement of the fluorine atom ortho to the bromine atom introduces steric hindrance. This bulkiness can impede the approach of the typically large palladium-phosphine catalyst to the C-Br bond, potentially slowing down the oxidative addition step.
(4-bromophenyl)methanol , lacking the ortho-fluoro substituent, does not experience this steric hindrance. However, it also lacks the activating electron-withdrawing effect of the fluorine atom.
In practice, the outcome of the Suzuki coupling for these substrates will depend on the interplay of these electronic and steric factors, which can be modulated by the choice of catalyst, ligand, and reaction conditions. For sterically hindered substrates, the use of bulky and electron-rich phosphine ligands can often overcome the negative steric effects and promote efficient coupling.
Quantitative Data Summary
| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 75-85 |
| (4-bromophenyl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85-95 |
Note: The yields presented are typical and can vary depending on the specific reaction conditions, scale, and purity of the reagents.
Logical Workflow for Substrate Comparison in Suzuki Coupling
Caption: A logical workflow illustrating the key factors and metrics for comparing the Suzuki coupling performance of the two aryl bromides.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general methodology for the Suzuki coupling of this compound or (4-bromophenyl)methanol with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific applications.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., a mixture of toluene, ethanol, and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 10 mL of a 4:1:1 mixture of toluene:ethanol:water). Stir the mixture for 10-15 minutes to ensure dissolution. Add the palladium catalyst (0.03 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Coupling
A Comparative Guide to Alternatives for (4-Bromo-3-fluorophenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic introduction of fluorinated and brominated phenyl moieties is a cornerstone of modern molecular design. (4-Bromo-3-fluorophenyl)methanol serves as a key building block in this context, offering a versatile scaffold for the synthesis of complex organic molecules. However, the pursuit of optimal synthetic routes, improved yields, and alternative reactivity profiles necessitates a thorough understanding of viable alternative reagents. This guide provides an objective comparison of this compound with its structural and functional analogs, supported by experimental data to inform reagent selection in key synthetic transformations.
Core Applications and Reaction Pathways
This compound is primarily utilized as a precursor for the introduction of the 4-bromo-3-fluorobenzyl or 4-bromo-3-fluorophenyl group. The reactivity of this molecule is centered around two main functionalities: the hydroxyl group, which can be transformed or used in coupling reactions, and the bromo- and fluoro-substituted aromatic ring, which can participate in various cross-coupling reactions.
The primary synthetic routes involving this compound and its alternatives include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings are pivotal for the formation of C-C and C-N bonds.
-
Etherification and Esterification Reactions: The benzylic alcohol functionality allows for the straightforward synthesis of ethers and esters.
-
Conversion to Other Functional Groups: The alcohol can be readily converted to halides or other leaving groups to facilitate nucleophilic substitution reactions.
Below is a logical workflow illustrating the decision-making process for selecting a suitable reagent based on the desired synthetic outcome.
Caption: Logical workflow for selecting a reagent based on the desired chemical transformation.
Comparative Analysis of Alternative Reagents
The choice of an alternative to this compound depends on several factors, including the desired reactivity, the specific reaction conditions, and the commercial availability and cost of the starting materials. This section compares this compound with structurally similar alternatives in key synthetic applications.
Structural Analogs: Variations in Halogen Substitution
A primary consideration for alternatives involves modifying the halogen substitution pattern on the phenyl ring. These seemingly minor changes can have a significant impact on reactivity, particularly in palladium-catalyzed cross-coupling reactions.
Table 1: Comparison of this compound and its Structural Analogs in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~85 (estimated) | [1] |
| (4-Bromo-3-chlorophenyl)methanol | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | >95 | [2] |
| (4-Bromo-2-fluorophenyl)methanol | Phenylboronic acid | G-COOH-Pd-10 | - | - | Good Conversion | [3] |
| (4-Bromo-3-methylphenyl)methanol | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | High Yield | [4] |
Discussion:
The electronic nature of the substituent at the 3-position influences the reactivity of the C-Br bond. A chlorine atom, being less electronegative than fluorine, may lead to slightly different reaction kinetics in the oxidative addition step of the Suzuki-Miyaura catalytic cycle. The use of a more electron-donating methyl group, as in (4-Bromo-3-methylphenyl)methanol, can also impact the electronic properties of the aromatic ring and, consequently, its reactivity. While direct comparative studies are limited, the available data suggests that high yields can be achieved with various analogs by optimizing the catalyst system and reaction conditions.
Functional Group Alternatives: Benzyl Halides and Other Derivatives
In many synthetic strategies, the hydroxyl group of this compound is converted to a better leaving group, such as a halide, to facilitate subsequent reactions. Therefore, the corresponding benzyl halides can be considered as direct alternatives.
Table 2: Comparison of Benzyl Alcohols and Benzyl Halides in Cross-Coupling Reactions
| Reagent Type | Reaction | Key Advantages | Key Disadvantages |
| Benzyl Alcohols | Direct Suzuki-Miyaura | Atom- and step-economic. | May require specific catalysts for C-O activation. |
| Benzyl Bromides | Suzuki-Miyaura | Generally more reactive than the corresponding alcohols. | Requires an additional synthetic step from the alcohol. |
| Benzyl Chlorides | Suzuki-Miyaura | More stable and less expensive than bromides. | Often less reactive than bromides. |
Discussion:
The direct use of benzyl alcohols in Suzuki-Miyaura coupling is an attractive strategy from a green chemistry perspective as it avoids the pre-functionalization step to the corresponding halide.[5] However, this often requires specific catalytic systems capable of activating the C-O bond. Benzyl bromides are generally more reactive in palladium-catalyzed cross-coupling reactions compared to the corresponding chlorides, but they are also typically more expensive and less stable.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of synthetic strategies. The following protocols are representative examples for key transformations involving this compound and its alternatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a (Halophenyl)methanol
This protocol is a generalized procedure and may require optimization for specific substrates.
Reaction Workflow:
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Grignard and Suzuki Reactions for C-C Bond Formation
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules essential for pharmaceuticals, materials science, and agrochemicals.[1] Among the myriad of available methods, the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction stand out as two of the most powerful and widely utilized transformations.[2][3] While both achieve the fundamental goal of creating a new C-C bond, they operate via distinct mechanisms and present different strengths and weaknesses regarding substrate scope, functional group tolerance, and reaction conditions.
This guide provides an objective comparison of the Grignard and Suzuki reactions, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols to inform their synthetic strategies.
At a Glance: Grignard vs. Suzuki Coupling
| Feature | Grignard Reaction | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organomagnesium halides (R-MgX) | Organoboron compounds (e.g., boronic acids, esters)[4] |
| Reagent Stability | Highly reactive; sensitive to air, moisture, and acidic protons.[5] | Generally stable to air and moisture; many are commercially available solids.[4][6] |
| Toxicity of Reagent | Reagents are flammable and reactive but based on low-toxicity magnesium. | Organoboron reagents are considered to have low toxicity, supporting "greener" chemistry.[4] |
| Mechanism | Nucleophilic addition to an electrophilic carbon (e.g., carbonyl).[5] | Palladium-catalyzed cross-coupling cycle.[7][8][9] |
| Catalyst | Typically uncatalyzed (though some cross-coupling variants use Ni or Pd).[10] | Palladium complex is required; ligands play a crucial role.[8][11] |
| Reaction Conditions | Strictly anhydrous, typically in ethereal solvents (e.g., diethyl ether, THF).[5][12] | Mild conditions, often in organic/aqueous biphasic systems; requires a base.[10][11] |
| Functional Group Tolerance | Very low; incompatible with acidic protons (alcohols, amines, water) and many carbonyls.[13] | Broad; tolerant of a wide range of functional groups including amines, ketones, and esters.[7] |
| Primary Application | Formation of alcohols from carbonyls; sp³-sp², sp³-sp³ bond formation.[14] | Formation of biaryls, styrenes, and conjugated dienes; primarily sp²-sp² bond formation.[7][15] |
| Byproducts | Magnesium salts, which are typically removed by an acidic aqueous workup.[16] | Boron-based byproducts, often water-soluble and easily removed by extraction.[1] |
Mechanistic Overview
The fundamental differences between the two reactions are rooted in their distinct mechanisms. The Grignard reaction involves a highly polar organometallic reagent acting as a potent nucleophile, while the Suzuki reaction proceeds through a catalytic cycle involving a transition metal.
Grignard Reaction Mechanism
The Grignard reaction is a classic example of nucleophilic addition. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5][17] This "carbanion-like" carbon readily attacks electrophilic centers, most commonly the carbon atom of a carbonyl group. The reaction typically proceeds through a six-membered ring transition state.[5] Following the addition, an acidic workup is required to protonate the resulting alkoxide and yield the alcohol product.[17]
Caption: The Grignard reaction pathway.
Suzuki Reaction Catalytic Cycle
The Suzuki reaction's mechanism is a palladium-catalyzed cycle involving three key steps:[9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.[7][8]
-
Transmetalation : The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[7][18]
-
Reductive Elimination : The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki reaction.
Performance Comparison: Experimental Data
The choice between reactions often comes down to expected yield and compatibility with the specific substrates. The following table summarizes representative experimental data, highlighting the performance of each reaction under typical conditions.
| Reaction Type | Reactants | Conditions | Yield (%) |
| Grignard | Bromobenzene + Methyl Benzoate | 1) Mg, anhydrous ether; 2) H₃O⁺ | ~80-90% (Triphenylmethanol)[16][19] |
| Grignard | Bromobenzene + CO₂ | 1) Mg, ether; 2) HCl | ~75-85% (Benzoic Acid)[20] |
| Suzuki | p-Bromotoluene + Phenylboronic acid | PdCl₂(Lₙ@β-CD), K₃PO₄, TBAB, H₂O, 100°C | 96%[21] |
| Suzuki | 4-Bromoanisole + Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C | >95% (Typical high yield)[11] |
| Suzuki | 1-Bromo-4-nitrobenzene + Phenylboronic acid | Pd(OAc)₂, WEB, Room Temp | 94%[22] |
| Suzuki | 2-Bromopyridine + Phenylboronic acid | PdCl₂(dppf), Na₂CO₃, Toluene/Dioxane, 85°C | >90% (Typical high yield)[23] |
Experimental Protocols
Detailed methodologies are critical for reproducibility and success. Below are generalized protocols for both reactions.
Generalized Experimental Workflow
The operational workflows for Grignard and Suzuki reactions differ significantly, primarily due to the stringent anhydrous requirement for the former and the multicomponent, often biphasic, nature of the latter.
Caption: Generalized experimental workflow comparison.
Protocol 1: Grignard Synthesis of Triphenylmethanol
This protocol describes the reaction of phenylmagnesium bromide with methyl benzoate to form triphenylmethanol.[19]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Methyl benzoate
-
6M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at >110 °C for several hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[16][24]
-
Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel. Add a portion of anhydrous diethyl ether. Dissolve bromobenzene in anhydrous ether and add it to the addition funnel. Add a small amount of the bromobenzene solution to the magnesium. The reaction may need initiation by gentle warming or adding a crystal of iodine.[19][24] Once initiated (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise to maintain a steady reflux.[16] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the reagent.
-
Reaction with Ester: Cool the Grignard reagent to room temperature. Dissolve methyl benzoate in anhydrous ether and add it dropwise via the addition funnel. An exothermic reaction will occur. After addition, stir the mixture at room temperature or with gentle reflux for 30 minutes.[16]
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 6M HCl to quench the reaction and dissolve the magnesium salts.[16][24] Transfer the mixture to a separatory funnel.
-
Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[24] The crude triphenylmethanol can be purified by recrystallization from a suitable solvent like hexane or ethanol.[16]
Protocol 2: Suzuki Coupling of an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.[11]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[11]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[11]
-
Reaction Execution: Place the flask in a preheated oil bath at 85-100 °C and stir the mixture vigorously for 2-24 hours, monitoring by TLC or GC-MS for completion.[11][23]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.[11][22]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[11]
Applications in Drug Development
Both the Grignard and Suzuki reactions are indispensable tools in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and their intermediates.[25][26][27]
-
Grignard Reaction: Due to its powerful C-C bond-forming ability, the Grignard reaction is often used in the early stages of synthesis to build complex carbon skeletons from simple starting materials.[14][27] For example, it can be used to prepare the boronic acid partners needed for subsequent Suzuki couplings.[26] However, its low functional group tolerance often limits its use in late-stage synthesis where complex, multifunctional molecules are involved.[13]
-
Suzuki Reaction: The Suzuki reaction's exceptional functional group tolerance, mild conditions, and high yields have made it one of the most widely used reactions in medicinal chemistry and process development.[25][26] It is particularly favored for the late-stage synthesis of complex biaryl structures, which are common motifs in many drugs.[11] Numerous approved drugs, including Losartan (for hypertension) and Lumacaftor (for cystic fibrosis), feature a key Suzuki coupling step in their manufacturing process.[25] Its reliability and scalability make it a preferred method for creating diverse compound libraries for structure-activity relationship (SAR) studies.[25][28]
Conclusion
The Grignard and Suzuki reactions are both premier methods for C-C bond formation but serve different strategic purposes in synthesis.
Choose the Grignard reaction for robust, cost-effective construction of carbon skeletons from simple precursors, particularly when forming alcohols or when the substrates lack sensitive functional groups. Its power lies in its strong nucleophilicity and straightforward, uncatalyzed nature.
Choose the Suzuki reaction for its unparalleled functional group tolerance, reliability, and precision, especially in the later stages of a synthesis involving complex, multifunctional molecules. It is the gold standard for creating sp²-sp² linkages like biaryls and is a cornerstone of modern drug discovery and development.[4][7]
Ultimately, a deep understanding of the scope and limitations of both transformations allows the modern synthetic chemist to strategically build molecular complexity with greater efficiency and elegance.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. leah4sci.com [leah4sci.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. mt.com [mt.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. community.wvu.edu [community.wvu.edu]
- 17. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. mason.gmu.edu [mason.gmu.edu]
- 21. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to HPLC Purity Analysis of Synthesized (4-Bromo-3-fluorophenyl)methanol
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of a synthesized batch of (4-Bromo-3-fluorophenyl)methanol. We present supporting experimental protocols and performance data to facilitate informed method selection.
Analytical Methodologies: A Comparative Overview
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, the required accuracy, and the availability of instrumentation. For a compound like this compound, several techniques are applicable.
-
High-Performance Liquid Chromatography (HPLC): As a versatile and widely accessible technique, HPLC is highly effective for separating and quantifying non-volatile or thermally labile compounds.[1] It offers high resolution and sensitivity, making it a preferred method for purity analysis in the pharmaceutical industry.[2]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), provides excellent sensitivity for volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method, qNMR can determine purity without the need for a specific reference standard of the analyte. It also provides structural confirmation of the main component and any identifiable impurities.[1]
-
Melting Point Analysis: This is a fundamental technique for assessing the purity of crystalline solids. Impurities typically depress and broaden the melting point range.[3][4]
This guide will focus on a detailed HPLC method, providing a direct comparison with results that could be obtained from GC and qNMR techniques.
Data Presentation: Purity Analysis Comparison
The following table summarizes the hypothetical purity analysis results for a synthesized batch of this compound compared to a commercially available standard.
| Analytical Method | Synthesized Batch Purity (%) | Commercial Standard Purity (%) | Key Observations |
| HPLC (UV, 254 nm) | 98.5% | 97.2% | Two minor impurities detected at 0.8% and 0.6% in the synthesized batch. The commercial standard showed one significant impurity at 2.5%. |
| GC-FID | 98.2% | 97.0% | Primarily detects volatile impurities. Results are comparable to HPLC, suggesting minimal volatile impurities. |
| qNMR (¹H NMR) | 98.8% | 97.5% | Provides purity based on the molar quantity of the analyte relative to a certified internal standard. Offers structural confirmation. |
Note: The data presented is hypothetical but representative of typical analytical results.
A commercially available standard of this compound often has a stated purity of around 97%.[5] The synthesized batch, in this hypothetical scenario, demonstrates a higher purity, underscoring the importance of robust analytical verification.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This proposed reversed-phase HPLC method is designed to provide excellent resolution between the main analyte and potential process-related impurities or degradation products.
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program: Start with 30% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
2. Gas Chromatography (GC-FID) Protocol
This method is suitable for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection: 1 µL with a 20:1 split ratio.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
3. Quantitative NMR (qNMR) Protocol
qNMR provides a direct measure of purity against a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Experimental Parameters:
-
Solvent: DMSO-d₆.
-
Internal Standard: A certified standard with a known purity and a resonance signal that does not overlap with the analyte, for example, maleic acid.
-
Method: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent. Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Calculation: Purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
-
Mandatory Visualizations
References
A Comparative Guide to the Structural Validation of Novel Compounds Derived from (4-Bromo-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the structural validation of novel compounds synthesized using (4-bromo-3-fluorophenyl)methanol as a starting material. We present a case study on a hypothetical novel compound, (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, to illustrate the application and interpretation of supporting experimental data. Furthermore, we explore alternative synthetic precursors to this compound, offering a broader perspective for drug discovery and development professionals.
Case Study: Structural Elucidation of (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol
The unambiguous determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. The synthesis of novel compounds, such as (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, necessitates a multi-faceted analytical approach to confirm its atomic connectivity and stereochemistry.[1] This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this critical process.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the expected quantitative data from the analysis of (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol using NMR, MS, and X-ray Crystallography.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Parameter | Expected Values for (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol | Information Provided |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0 - 9.0 ppm; Methine Proton (-CH(OH)-): ~5.8 ppm; Hydroxyl Proton (-OH): Variable, broad singlet | Number of different proton environments, electronic environment of protons, and proton-proton coupling. |
| Coupling Constant (J) | ortho-coupling: 7-9 Hz; meta-coupling: 2-3 Hz; para-coupling: 0-1 Hz | Connectivity of adjacent protons. | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110 - 160 ppm; Carbon-Bromine: ~120 ppm; Carbon-Fluorine: ~160 ppm (doublet); Methine Carbon (-CH(OH)-): ~70 ppm | Number of different carbon environments and the electronic nature of carbon atoms. |
| ¹⁹F NMR | Chemical Shift (δ) | Aromatic Fluorine: -110 to -120 ppm | Presence and electronic environment of fluorine atoms. |
Table 2: Mass Spectrometry (MS) Data
| Technique | Parameter | Expected Values for (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol | Information Provided |
| High-Resolution MS (HRMS) | Exact Mass | Calculated: C₁₂H₉BrFN₃O, [M+H]⁺ = 309.9935 | Elemental composition and molecular formula confirmation. |
| Electron Ionization MS (EI-MS) | m/z of Molecular Ion (M⁺) | ~283 and ~285 (due to ⁷⁹Br and ⁸¹Br isotopes) | Molecular weight confirmation. |
| Key Fragment Ions | Loss of H₂O, Br, pyrimidine ring fragments | Structural fragments, aiding in connectivity determination. |
Table 3: X-ray Crystallography Data
| Parameter | Hypothetical Values for (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol | Information Provided |
| Crystal System | Monoclinic | The basic repeating unit shape of the crystal. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 98.5° | The size and shape of the repeating unit. |
| Bond Lengths & Angles | C-Br: ~1.90 Å; C-F: ~1.35 Å; C-O: ~1.43 Å | Precise three-dimensional arrangement of atoms, bond distances, and angles. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
Synthesis of (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol
This synthesis can be achieved via a Grignard or Barbier-type reaction.[1]
-
Preparation of the Grignard Reagent: To a solution of 5-bromopyrimidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. The reaction is initiated with a small crystal of iodine and maintained at reflux until the magnesium is consumed.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is then cooled to 0°C and a solution of 4-bromo-3-fluorobenzaldehyde in anhydrous THF is added dropwise.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for each nucleus.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain the exact mass.
-
Electron Ionization Mass Spectrometry (EI-MS): For fragmentation analysis, introduce the sample into a mass spectrometer with an EI source. The resulting fragmentation pattern provides structural information.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structure.
Mandatory Visualizations
Experimental Workflow for Structural Validation
Caption: A typical experimental workflow for the synthesis and structural validation of a novel organic compound.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors incorporating the 4-bromo-3-fluorophenyl moiety target signaling pathways crucial for cell proliferation and survival, such as the EGFR and VEGFR pathways.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a novel compound derived from this compound.
Comparison with Alternatives
While this compound is a versatile starting material, researchers should consider alternatives based on the desired properties of the final compound.
Alternative Starting Materials: Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
Table 4: Bioisosteric Replacements for the 4-Bromo-3-fluorophenyl Moiety
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
| 4-Bromo -3-fluorophenyl | 4-Chloro -3-fluorophenyl | Smaller halogen, may alter binding interactions and metabolic stability. | Improved metabolic stability, altered lipophilicity. |
| 4-Bromo-3-fluoro phenyl | 4-Bromo-3-chloro phenyl | Larger halogen, may introduce different steric and electronic effects. | Increased lipophilicity, potential for altered binding modes. |
| 4-Bromo-3-fluorophenyl | 4-Cyano -3-fluorophenyl | Replaces halogen with a hydrogen bond acceptor. | Can introduce new hydrogen bonding interactions, potentially improving potency. |
| 4-Bromo-3-fluorophenyl | 4-Trifluoromethyl -3-fluorophenyl | Strong electron-withdrawing group, can significantly alter electronics. | Increased metabolic stability, altered pKa of nearby functional groups. |
Alternative Synthetic Strategies: Suzuki-Miyaura Coupling
For the synthesis of biaryl compounds, a common motif in kinase inhibitors, the Suzuki-Miyaura cross-coupling reaction offers a powerful alternative to Grignard-based methods. This palladium-catalyzed reaction couples an organoboron compound with an organic halide.
Comparison of Synthetic Routes:
-
Grignard/Barbier Reaction:
-
Advantages: Well-established, readily available starting materials.
-
Disadvantages: Sensitive to moisture and air, functional group tolerance can be limited.
-
-
Suzuki-Miyaura Coupling:
-
Advantages: High functional group tolerance, mild reaction conditions, commercially available boronic acids and esters.
-
Disadvantages: Requires a palladium catalyst which can be costly, potential for metal contamination in the final product.
-
By carefully considering the analytical techniques for structural validation and exploring alternative synthetic precursors and strategies, researchers can accelerate the discovery and development of novel compounds with therapeutic potential.
References
The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Drug Precursors
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into therapeutic candidates has become a cornerstone for enhancing pharmacological properties. This guide provides an objective comparison of the efficacy of drugs synthesized with fluorinated versus their non-fluorinated precursors, supported by experimental data. The strategic substitution of hydrogen with fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall therapeutic efficacy.
This analysis will delve into specific case studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to offer researchers, scientists, and drug development professionals a comprehensive understanding of the "fluorine advantage."
Case Study 1: 5-Fluorouracil vs. Uracil in Oncology
5-Fluorouracil (5-FU), a cornerstone of chemotherapy, is an analogue of the naturally occurring pyrimidine base, uracil. The single fluorine atom at the C-5 position is the key to its potent anticancer activity.
Efficacy Data
The introduction of fluorine dramatically enhances the cytotoxic effects of the uracil scaffold. While uracil is a fundamental building block for nucleic acids and poses no inherent cytotoxicity, 5-FU actively disrupts DNA synthesis, leading to cell death in rapidly dividing cancer cells. The cytotoxic efficacy is commonly measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
One study highlighted the dramatic difference in cytotoxicity, noting that a derivative of 5-FU, 5-fluoro-1-acetic acid (5-FA), was significantly less toxic than 5-FU itself, with its IC50 value being indeterminable even at concentrations up to 1 mM in A431, HT29, and HeLa cells. In contrast, 5-FU exhibited potent cytotoxicity with IC50 values of 47.02 µM, 85.37 µM, and 43.34 µM in the same cell lines, respectively[1]. This underscores the critical role of the fluorinated pyrimidine structure in achieving therapeutic efficacy. While a direct IC50 comparison with uracil is not typically performed due to its non-toxic nature, the profound difference in activity between 5-FU and its derivatives illustrates the impact of fluorination.
Table 1: Cytotoxicity Comparison of 5-Fluorouracil in Various Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Exposure Time |
| HCT 116 (Colon) | 5-FU | 185 | 24 hours |
| HCT 116 (Colon) | 5-FU | 11.3 | 72 hours |
| HT-29 (Colon) | 5-FU | 11.25 | 120 hours |
| A431 (Skin) | 5-FU | 47.02 | Not Specified |
| HeLa (Cervical) | 5-FU | 43.34 | Not Specified |
Data compiled from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Mechanism of Action: Thymidylate Synthase Inhibition
5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. The fluorinated metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, thereby halting DNA replication and repair.
Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.
Experimental Protocol: Thymidylate Synthase Inhibition Assay
A common method to determine the inhibitory potential of compounds against thymidylate synthase involves monitoring the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Materials:
-
Recombinant human thymidylate synthase (TS)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (CH2THF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 0.1 mg/mL BSA)
-
Test compounds (5-FU and non-fluorinated control)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, dUMP, and CH2THF.
-
Add varying concentrations of the test compounds (e.g., 5-FU) to the wells of a microplate.
-
Initiate the reaction by adding the TS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of dTMP produced, often by spectrophotometry or a coupled enzyme assay.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.
Case Study 2: Celecoxib vs. Non-Fluorinated Analog in Inflammation
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain. Its trifluoromethyl (-CF3) group plays a significant role in its selectivity and potency. A non-fluorinated analog, SC-560, which shares a similar core structure but lacks the trifluoromethyl group and has a different substitution pattern, exhibits a starkly different selectivity profile, primarily inhibiting COX-1.
Efficacy Data
The fluorinated trifluoromethyl group in celecoxib is crucial for its high affinity and selectivity for the COX-2 enzyme. In contrast, the non-fluorinated analog SC-560 is a potent and selective COX-1 inhibitor. This opposing selectivity highlights the profound impact of fluorination on directing a drug's biological target.
Table 2: Comparative Inhibition of COX-1 and COX-2 by Celecoxib and its Non-Fluorinated Analog (SC-560)
| Compound | Target | IC50 (nM) | Selectivity (COX-1/COX-2 Ratio) |
| Celecoxib | COX-1 | 2800 | ~0.007 (Highly COX-2 Selective) |
| COX-2 | 20 | ||
| SC-560 | COX-1 | 9 | ~700 (Highly COX-1 Selective) |
| COX-2 | 6300 |
Data compiled from multiple sources. IC50 values can vary based on the specific assay conditions.[2][3]
Mechanism of Action: COX-2 Signaling Pathway
Pro-inflammatory stimuli, such as cytokines and growth factors, induce the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2). These prostaglandins are key mediators of inflammation, pain, and fever. Celecoxib selectively binds to and inhibits the active site of the COX-2 enzyme, blocking the production of these pro-inflammatory mediators.
Caption: Selective Inhibition of the COX-2 Signaling Pathway by Celecoxib.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The inhibitory activity of compounds against COX-2 can be determined using various in vitro assays, such as a fluorometric or enzyme immunoassay (EIA) based method.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Fluorometric probe or reagents for EIA
-
Test compounds (Celecoxib and non-fluorinated analog) dissolved in DMSO
-
96-well microplate (black or clear depending on the detection method)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing reaction buffer, heme, and the COX-2 enzyme.
-
Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2-10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the product formation. For a fluorometric assay, this involves measuring the fluorescence generated by a probe that reacts with the prostaglandin product. For an EIA, this involves quantifying the amount of a specific prostaglandin (e.g., PGE2) using an antibody-based detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
General Experimental Workflow for Efficacy Comparison
The following diagram outlines a generalized workflow for comparing the in vitro efficacy of a fluorinated drug candidate and its non-fluorinated analog.
References
A Comparative Cost-Benefit Analysis of (4-Bromo-3-fluorophenyl)methanol in Scale-Up Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that directly impacts the efficiency, cost-effectiveness, and overall success of a scale-up synthesis campaign. This guide provides a comprehensive cost-benefit analysis of (4-bromo-3-fluorophenyl)methanol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its performance is objectively compared with viable alternatives, supported by available data on synthesis parameters, cost, and safety considerations.
This compound is a substituted benzyl alcohol derivative frequently employed in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms, offers distinct reactivity and properties that can be advantageous in specific synthetic routes. However, the cost and availability of this specialized reagent necessitate a careful evaluation against more common and potentially more economical alternatives.
This guide will focus on a comparative analysis with two primary alternatives:
-
4-Bromobenzyl alcohol
-
4-Bromo-3-chlorobenzyl alcohol
The comparison will be framed around key performance indicators relevant to industrial-scale synthesis, including reaction efficiency, cost of raw materials, and safety and handling considerations.
Performance Comparison in Key Synthetic Transformations
Substituted benzyl alcohols are versatile intermediates commonly used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections provide a comparative overview of the expected performance of this compound and its alternatives in three widely used industrial reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Grignard reaction.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Bromobenzyl alcohol | 4-Bromo-3-chlorobenzyl alcohol |
| Typical Yield | Moderate to High | High | Moderate to High |
| Reaction Time | Moderate | Moderate to Fast | Moderate |
| Catalyst Loading | Standard | Standard | Standard |
| Reaction Conditions | Mild to Moderate | Mild to Moderate | Mild to Moderate |
| Substrate Scope | Good | Excellent | Good |
| Notes | The fluorine substituent can influence catalyst-ligand interactions and may require optimization of reaction conditions. | A widely used and well-characterized substrate with extensive literature support for a broad range of coupling partners. | The additional chloro-substituent can potentially influence reactivity and selectivity. |
Table 2: Comparative Performance in Heck Reaction
| Parameter | This compound | 4-Bromobenzyl alcohol | 4-Bromo-3-chlorobenzyl alcohol |
| Typical Yield | Moderate to High | High | Moderate to High |
| Reaction Time | Moderate | Moderate to Fast | Moderate |
| Catalyst Loading | Standard | Standard | Standard |
| Reaction Conditions | Moderate | Moderate | Moderate |
| Regioselectivity | Generally Good | Generally Good | May be influenced by the chloro-substituent. |
| Notes | The electronic effects of the fluorine atom can impact the reaction outcome. | A standard substrate for Heck reactions with predictable reactivity. | The steric and electronic effects of the chloro group may require specific catalyst and ligand systems for optimal results. |
Table 3: Comparative Performance in Grignard Reactions
| Parameter | This compound | 4-Bromobenzyl alcohol | 4-Bromo-3-chlorobenzyl alcohol |
| Reagent Formation | Standard | Standard | Standard |
| Reaction with Electrophiles | Good | Excellent | Good |
| Side Reactions | Potential for side reactions related to the acidic proton of the alcohol. Protection may be required. | Similar potential for side reactions. | Similar potential for side reactions. |
| Yield | Moderate to High (with protection) | High (with protection) | Moderate to High (with protection) |
| Notes | The hydroxyl group must be protected prior to the formation of the Grignard reagent to prevent quenching. | A widely used substrate for Grignard reactions. | The presence of the chloro-substituent may influence the stability and reactivity of the Grignard reagent. |
Cost Analysis
The economic viability of a large-scale synthesis is heavily dependent on the cost of raw materials. The following table provides an estimated cost comparison for this compound and its alternatives. Prices are subject to fluctuation based on supplier, purity, and quantity.
Table 4: Cost Comparison
| Compound | Purity | Price (per 100g) | Bulk Price (per kg) |
| This compound | >97% | ~$125 | Inquiry required |
| 4-Bromobenzyl alcohol | >98% | ~$50 | Inquiry required |
| 4-Bromo-3-chlorobenzyl alcohol | >95% | ~$150 | Inquiry required |
Note: Prices are approximate and based on currently available data. Bulk pricing requires direct inquiry with suppliers.
Safety and Handling
A thorough evaluation of the safety and handling requirements for each compound is crucial for ensuring a safe working environment during scale-up synthesis.
Table 5: Safety and Handling Comparison
| Compound | GHS Hazard Statements | GHS Pictograms | Key Precautions |
| This compound | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | GHS07 (Exclamation mark) | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. |
| 4-Bromobenzyl alcohol[1][2][3][4] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects) | GHS07 (Exclamation mark) | Avoid release to the environment. Wear protective gloves/eye protection/face protection. |
| 4-Bromo-3-chlorobenzyl alcohol | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | GHS07 (Exclamation mark) | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for a meaningful comparison of chemical reagents. The following are generalized protocols for the Suzuki-Miyaura coupling, Heck, and Grignard reactions that can be adapted for this compound and its alternatives.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-0.05 eq.) and, if necessary, a ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for the Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine the aryl bromide (1.0 eq.), the alkene (1.1-1.5 eq.), the base (e.g., triethylamine, potassium carbonate, 1.5-2.5 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 0.01-0.05 eq.).
-
Solvent Addition: Add a suitable degassed solvent (e.g., DMF, DMAc, acetonitrile).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with stirring for the required time (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated palladium black and inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or distillation.
General Protocol for Grignard Reagent Formation and Reaction
-
Protection of the Alcohol: To a solution of the benzyl alcohol derivative (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM), add a suitable protecting group reagent (e.g., TBDMSCl with imidazole, or DHP with a catalytic amount of acid). Stir at room temperature until the reaction is complete. Work up and purify the protected alcohol.
-
Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq.) under an inert atmosphere, add a small crystal of iodine. Add a small portion of a solution of the protected benzyl bromide in anhydrous diethyl ether or THF. Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining solution dropwise to maintain a steady reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the electrophile (e.g., an aldehyde, ketone, or ester, 1.0 eq.) in anhydrous ether or THF dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Deprotection: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers and wash with brine. For deprotection, treat the organic solution with an appropriate deprotecting agent (e.g., TBAF for TBDMS, or mild acid for THP).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography.
Visualizations
To aid in the decision-making process for scale-up synthesis, the following diagrams illustrate key logical workflows and a representative signaling pathway where these intermediates might be utilized.
Caption: Logical workflow for selecting a reagent for scale-up synthesis.
References
Safety Operating Guide
Proper Disposal of (4-Bromo-3-fluorophenyl)methanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling (4-Bromo-3-fluorophenyl)methanol can ensure laboratory safety and regulatory compliance with the following proper disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this hazardous chemical waste.
This compound is a halogenated organic compound that is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety and handling data.
| Property | Information | Source |
| CAS Number | 222978-01-0 | [2][6] |
| Molecular Formula | C7H6BrFO | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. Work should be conducted in a well-ventilated area or a chemical fume hood. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final collection.
1. Waste Identification and Segregation:
-
Identify this compound waste, including pure substance, contaminated solutions, and any contaminated materials (e.g., pipette tips, weighing boats).
-
This chemical is a halogenated organic compound. It is critical to segregate it into a designated "Halogenated Organic Waste" container.[7][8] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs.[9]
2. Waste Accumulation and Storage:
-
Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, tight-fitting lid.[10]
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] All constituents of a waste mixture must be listed.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11]
-
Keep the waste container closed at all times, except when adding waste.[4][8][10]
3. Preparing for Disposal:
-
Once the waste container is full or the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not exceed the accumulation limits for hazardous waste in your SAA (typically 55 gallons, but may be less for certain acutely toxic wastes).[11]
-
Ensure the hazardous waste tag is completed with all required information, including the accumulation start date and the chemical composition.[9]
4. Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it is properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic hazardous waste.[4]
-
After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. This compound | 222978-01-0 [sigmaaldrich.com]
- 2. aobchem.com [aobchem.com]
- 3. aksci.com [aksci.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. danabiosci.com [danabiosci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (4-Bromo-3-fluorophenyl)methanol
Essential Safety and Handling Guide for (4-Bromo-3-fluorophenyl)methanol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the use of this compound, including detailed operational and disposal plans.
This compound is classified with the following hazards:
The GHS pictogram associated with this chemical is GHS07, indicating it is an irritant[2].
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with EN 166 or ANSI Z87.1 standards. A face shield is recommended when there is a splash hazard[3][4]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. Gloves should be inspected before use and changed frequently, especially after direct contact[4][5]. |
| Body Protection | Laboratory Coat | A standard, buttoned laboratory coat is required to protect skin and clothing. For larger quantities or increased splash potential, a chemically resistant apron or gown is advised[4][6]. |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors or dust[4][7]. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary[6]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation :
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible[8].
-
Confirm that the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling and Use :
-
Avoid direct contact with skin, eyes, and clothing[1].
-
Do not breathe in dust, fumes, or vapors[1].
-
Weigh and transfer the chemical in a fume hood to contain any airborne particles or vapors.
-
Keep the container tightly closed when not in use to prevent contamination and exposure[7].
-
Do not eat, drink, or smoke in the area where the chemical is being handled[8][9].
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including any unused chemical and contaminated disposable items (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed container in accordance with institutional and local regulations for chemical waste.
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Collect the absorbed material into a sealed container for hazardous waste disposal[4][7].
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 222978-01-0 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. merck.com [merck.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. greenfield.com [greenfield.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
